spiro[adamantane-2,2'-azetidine]-4'-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[adamantane-2,4'-azetidine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWSDRQHNIVGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Spiro[adamantane-2,2'-azetidine]-4'-one: A Scaffold of Emerging Pharmaceutical Interest
This guide provides a comprehensive technical overview of spiro[adamantane-2,2'-azetidine]-4'-one, a unique heterocyclic compound at the intersection of two privileged pharmaceutical scaffolds. By merging the rigid, lipophilic adamantane cage with the synthetically versatile and biologically relevant β-lactam (azetidinone) ring, this molecule presents a compelling three-dimensional framework for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, structural properties, and potential applications of this novel spirocycle.
The Strategic Value of the Adamantane-Spiro-β-Lactam Motif
The rationale for investigating spiro[adamantane-2,2'-azetidine]-4'-one stems from the well-established contributions of its constituent parts to medicinal chemistry.
-
The Adamantane Moiety: Adamantane is a bulky, highly symmetric, and lipophilic hydrocarbon cage. Its incorporation into drug candidates can confer a range of desirable pharmacokinetic properties, including enhanced metabolic stability, improved oral bioavailability, and favorable tissue distribution. Its rigid structure can also serve as a robust anchor for orienting pharmacophoric groups toward a biological target. Several adamantane-containing compounds, such as Amantadine and Rimantadine, have found success as antiviral agents[1].
-
The Azetidin-2-one (β-Lactam) Ring: The β-lactam ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins[2]. Beyond its antibacterial prowess, the strained four-membered ring serves as a versatile synthetic intermediate and a core structure in a wide array of bioactive molecules targeting diverse enzymes and receptors[2][3].
-
The Spirocyclic Linkage: Spirocycles, compounds with two rings sharing a single atom, are of increasing interest in drug design. Their inherent three-dimensionality allows for the exploration of new chemical space, moving beyond the "flatland" of traditional aromatic scaffolds[4][5]. This can lead to enhanced target-binding affinity and selectivity, improved physicochemical properties like solubility, and the generation of novel intellectual property[4][6]. The spiro-fusion in the target molecule rigidly orients the adamantane cage relative to the plane of the β-lactam ring, creating a well-defined vector for substituent placement.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for the synthesis of the azetidin-2-one ring is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine[2]. This approach is highly applicable to the construction of spiro[adamantane-2,2'-azetidine]-4'-one.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from adamantanone.
-
Formation of Adamantanone Imine: Adamantanone is reacted with a suitable amine (e.g., benzylamine or a para-methoxyphenyl amine) under dehydrating conditions to form the corresponding Schiff base (imine). The choice of the N-substituent is critical as it influences the reactivity of the imine and can be removed or modified in later steps.
-
Staudinger [2+2] Cycloaddition: The generated ketene (often formed in situ from an acyl chloride, like chloroacetyl chloride, and a tertiary amine base such as triethylamine) reacts with the adamantanone imine. The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, followed by a conrotatory ring closure to yield the final spirocyclic β-lactam product.
Experimental Protocol: Synthesis via Staudinger Cycloaddition
-
Imine Formation:
-
To a solution of adamantanone (1.0 eq) in anhydrous toluene (0.5 M), add the desired primary amine (e.g., benzylamine, 1.1 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure. The crude imine is often of sufficient purity to be used directly in the next step.
-
-
Cycloaddition:
-
Dissolve the crude adamantanone imine (1.0 eq) in a dry, non-polar solvent such as dichloromethane or chloroform (0.3 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triethylamine (1.5 eq) in the same solvent.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the imine solution, followed by the slow, simultaneous addition of the triethylamine solution over 30-60 minutes to control the exothermic reaction and favor the desired product. The triethylamine neutralizes the HCl byproduct and facilitates the in-situ formation of the ketene.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure spiro[adamantane-2,2'-azetidine]-4'-one derivative.
-
Structural Elucidation and Spectroscopic Profile
Due to the absence of published experimental data for the unsubstituted parent compound (where the azetidine nitrogen is N-H), the following spectroscopic characteristics are predicted based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule.
¹H NMR Spectroscopy: The proton spectrum will be characterized by distinct regions corresponding to the adamantane cage and the azetidinone ring.
-
Adamantane Protons: The 16 protons of the adamantane cage will appear as a series of complex, overlapping multiplets in the upfield region, typically between δ 1.5-2.5 ppm . The rigid, cage-like structure results in multiple, distinct chemical environments and complex spin-spin coupling, making individual peak assignment challenging without advanced 2D NMR techniques.
-
Azetidinone Protons (C3'-H₂): The two protons on the C3' position of the azetidinone ring are diastereotopic due to the chiral spirocenter. They will appear as two distinct signals, likely doublets, due to geminal coupling (²JHH ≈ 14-16 Hz). Their chemical shifts are expected around δ 2.8-3.5 ppm .
-
Amide Proton (N-H): If unsubstituted on the nitrogen, the N-H proton will appear as a broad singlet, typically in the range of δ 7.5-8.5 ppm , though its position can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum provides a clear fingerprint of the carbon skeleton.
-
Adamantane Carbons: Based on data for substituted adamantanes, the following shifts are predicted[7]:
-
C4, C6, C9, C10 (CH₂): ~ δ 38 ppm
-
C5, C7 (CH): ~ δ 28 ppm
-
C8 (CH₂): ~ δ 35 ppm
-
-
Spiro Carbon (C2): The quaternary spiro carbon, being attached to both the adamantane cage and the azetidinone ring, is expected to be significantly deshielded, appearing around δ 65-75 ppm .
-
Azetidinone Carbons:
-
C3' (CH₂): Expected around δ 45-55 ppm .
-
C4' (C=O): The carbonyl carbon will be the most downfield signal, characteristic of a β-lactam, appearing at δ 165-175 ppm .
-
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (Off-Resonance) |
| Adamantane CH | ~ 28 | Doublet |
| Adamantane CH₂ (distant) | ~ 35 | Triplet |
| Adamantane CH₂ (adjacent) | ~ 38 | Triplet |
| Azetidinone CH₂ (C3') | 45 - 55 | Triplet |
| Spiro Carbon (C2) | 65 - 75 | Singlet |
| Carbonyl Carbon (C4') | 165 - 175 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent diagnostic tool for confirming the presence of the key functional groups.
-
β-Lactam C=O Stretch: The most prominent and diagnostic peak will be the carbonyl stretching vibration. Due to the significant ring strain of the four-membered ring, this absorption occurs at a characteristically high frequency, typically in the range of 1730-1770 cm⁻¹ [8][9]. This is significantly higher than the carbonyl absorption of a typical acyclic amide (~1650 cm⁻¹).
-
N-H Stretch: For the N-unsubstituted compound, a sharp peak corresponding to the N-H stretch will be observed around 3200-3400 cm⁻¹ .
-
C-H Stretch: Aliphatic C-H stretching from the adamantane and azetidinone moieties will appear just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can further confirm the structure.
-
Molecular Ion (M⁺): For the parent compound C₁₂H₁₇NO, the expected molecular ion peak would be at m/z = 191.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways. A primary fragmentation would be the retro-[2+2] cycloaddition, breaking the azetidinone ring to give fragments corresponding to the adamantylidene radical cation and the ketene. Another common pathway is the cleavage of the adamantane cage itself, leading to a characteristic series of fragment ions.
Physicochemical Properties and Potential Applications
Predicted Physicochemical Properties
-
Lipophilicity (LogP): The large, nonpolar adamantane cage will dominate the molecule's properties, making it highly lipophilic. The calculated LogP (cLogP) is expected to be in the range of 2.5-3.5, suggesting good membrane permeability but potentially low aqueous solubility.
-
Three-Dimensional Shape: The molecule possesses a rigid, globular structure. The spiro-linkage ensures a fixed perpendicular orientation between the adamantane group and the azetidinone ring. This defined 3D topology is a key feature for designing specific interactions with protein binding pockets.
-
Chemical Stability: The adamantane core is exceptionally stable. The β-lactam ring, while strained, is generally stable under neutral conditions but is susceptible to cleavage by nucleophiles, acids, and bases—a reactivity that is harnessed in its biological activity.
Applications in Drug Discovery
The spiro[adamantane-2,2'-azetidine]-4'-one scaffold is a promising starting point for the development of novel therapeutics. Its value lies not as a final drug, but as a rigid core upon which pharmacophoric elements can be built.
-
Antiviral Agents: Given that adamantane derivatives like amantadine have known anti-influenza activity and that spiro[azetidine-2,2'-adamantanes] have also been investigated for this purpose, this scaffold is a prime candidate for the development of new antiviral drugs[1]. The azetidinone ring offers multiple points for diversification to optimize activity and target different viral proteins.
-
Enzyme Inhibitors: The β-lactam ring is a well-known "warhead" for irreversibly acylating serine or cysteine residues in the active sites of enzymes. By decorating the adamantane and azetidinone portions of the molecule with groups that recognize the binding pocket of a target enzyme (e.g., proteases, esterases), highly specific and potent inhibitors could be developed.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the adamantane cage may facilitate passage across the blood-brain barrier. This makes the scaffold attractive for developing agents targeting CNS disorders, where brain penetration is a major challenge.
-
Bioisosteric Replacement: In existing drug molecules, this spirocyclic core could serve as a rigid, 3D-rich bioisostere for more flexible or planar groups, potentially leading to improved potency, selectivity, and pharmacokinetic profiles[5].
Conclusion
Spiro[adamantane-2,2'-azetidine]-4'-one represents a fascinating convergence of structural motifs that are highly valued in medicinal chemistry. Its rigid, three-dimensional architecture, combined with the proven synthetic tractability and biological relevance of the β-lactam ring, establishes it as a high-potential scaffold for the discovery of next-generation therapeutics. While detailed experimental characterization of the parent compound is not yet widely published, this guide provides a robust, theory-grounded framework for its synthesis and analysis. The insights presented herein are intended to empower researchers to explore the rich chemical space and untapped therapeutic potential of this unique molecular framework.
References
-
Hu, T., Vouros, P., & Harsch, A. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Journal of the American Society for Mass Spectrometry, 15(2), 219–229. [Link]
-
Le, T. N., Andersen, N. G., Harju, K., & Krock, B. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 493. [Link]
-
Le, T. N., Andersen, N. G., Harju, K., & Krock, B. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. [Link]
-
Nagy, P. I., Tejada, F., & Naray-Szabo, G. (2004). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 725(1-3), 123-132. [Link]
-
ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...[Link]
-
MDPI. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. [Link]
-
Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]
-
ResearchGate. (n.d.). IR spectra of β-lactamase inhibitors.[Link]
-
PubChem. (n.d.). Spiro[adamantane-2,2'-azetidine]. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). “Linear” and “angular” spirocyclic azetidines in drug discovery: state...[Link]
-
Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References. [Link]
-
Bora, M. M., Dutta, N. N., Tosh, B., & Bhattacharya, K. G. (2000). REACTIVE EXTRACTION OF BETA-LACTAM ANTIBIOTICS: IR SPECTROSCOPIC STUDIES. Chemical Engineering Communications, 180(1), 107-126. [Link]
-
Kolocouris, A., Dimas, K., Pannecouque, C., & De Clercq, E. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters, 17(15), 4358-4362. [Link]
-
ResearchGate. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. [Link]
-
MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]
-
Al-Sammarrae, A. M. A., Al-Karwi, A. J. A., & Al-Rawi, J. M. A. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33695-33732. [Link]
-
Duddeck, H., & Hollowood, F. (1979). ¹³C NMR spectra of adamantane derivatives. Tetrahedron, 35(18), 2231-2234. [Link]
-
Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]
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Therapeutic Potential of Spiro[adamantane-2,2'-azetidine]-4'-one Derivatives
Technical Whitepaper
Executive Summary
The fusion of the lipophilic adamantane cage with the pharmacologically privileged
This guide analyzes the therapeutic utility of this scaffold, specifically its dual-potential as an M2 proton channel blocker (Antiviral/Influenza A) and an MmpL3 inhibitor (Antitubercular), alongside emerging applications in metabolic regulation (11
Chemical Architecture & Synthesis[1][2]
Structural Logic
The core structure features a spiro-carbon at position C2 of the adamantane cage and position C2' of the azetidine ring. The carbonyl group is located at C4' of the azetidine ring, defining it as a
-
Lipophilicity: The adamantane moiety (
) facilitates crossing of the blood-brain barrier (BBB) and mycobacterial cell walls. -
Conformational Rigidity: The spiro-fusion locks the nitrogen vector, reducing entropic penalties upon binding to protein targets like the Influenza M2 pore.
Synthesis Protocol: The Reformatsky Route
The most robust synthetic pathway involves the Reformatsky reaction of
Reaction Pathway Diagram
Figure 1: Synthesis of spiro[adamantane-2,2'-azetidine]-4'-one via the Reformatsky reaction.
Detailed Experimental Protocol
Step 1: Formation of Adamantane Imine (Schiff Base)
-
Reagents: Adamantan-2-one (10 mmol), Primary Amine (R-NH
, 12 mmol). -
Solvent: Dry Toluene (30 mL).
-
Catalyst: p-Toluenesulfonic acid (catalytic amount).
-
Procedure: Reflux the mixture in a Dean-Stark apparatus to remove water azeotropically. Monitor by TLC until the ketone spot disappears (approx. 4–6 hours).
-
Workup: Evaporate solvent under reduced pressure. The crude imine is often used directly or recrystallized from ethanol.
Step 2: Reformatsky Cyclization
-
Activation of Zinc: Wash Zinc dust (20 mmol) with dilute HCl, then water, acetone, and ether. Dry under vacuum at 100°C.
-
Reaction Assembly: In a dry 3-neck flask under Nitrogen, suspend activated Zinc in dry THF (20 mL).
-
Addition: Add a catalytic crystal of Iodine. Add Ethyl bromoacetate (12 mmol) and the prepared Adamantane Imine (10 mmol) dropwise simultaneously (or pre-mix).
-
Initiation: Warm the flask gently to initiate the reaction (indicated by foaming/exotherm). Reflux for 6–12 hours.
-
Quenching: Cool to 0°C and quench with saturated aqueous NH
Cl. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO . -
Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).
Pharmacological Mechanisms & Therapeutic Targets[5]
Antiviral Activity: Influenza A (M2 Channel Blockade)
The M2 protein of Influenza A forms a tetrameric proton channel essential for viral uncoating. Adamantane derivatives (Amantadine, Rimantadine) bind to the pore's transmembrane region.
-
Mechanism: The spiro-azetidinone scaffold mimics the adamantane pharmacophore but introduces a bulky, rigid spiro-ring that can interact with mutant residues (e.g., V27A, S31N) where standard adamantanes fail.
-
Binding Site: The adamantane cage sits in the hydrophobic pocket (Val27, Ala30), while the azetidinone carbonyl and N-substituents interact with polar residues (Ser31, His37) to block H
flux.
Antitubercular Activity: MmpL3 Inhibition
Mycobacterium tuberculosis relies on the MmpL3 transporter to shuttle mycolic acids to the cell wall.
-
Mechanism: The lipophilic adamantane moiety inserts into the mycobacterial membrane, while the polar
-lactam core disrupts the proton motive force or directly binds the MmpL3 translocation channel, halting cell wall biosynthesis.
Metabolic Regulation: 11 -HSD1 Inhibition
11
-
Mechanism: Adamantyl-based amides are potent 11
-HSD1 inhibitors. The spiro-lactam ring constrains the amide bond, potentially improving selectivity against the Type 2 isozyme (11 -HSD2) in the kidney.
Figure 2: Dual mechanism of action for viral and bacterial targets.
Structure-Activity Relationships (SAR)
The biological activity is heavily modulated by substituents at the Nitrogen (
| Position | Substituent (R) | Effect on Activity | Rationale |
| N1' (Nitrogen) | Methyl / Ethyl | High Antiviral | Small groups fit the M2 pore constriction (Val27). |
| N1' (Nitrogen) | Benzyl / Phenyl | High Antitubercular | Increases lipophilicity for mycobacterial wall penetration. |
| N1' (Nitrogen) | Sulfonyl / Acyl | 11 | Mimics the transition state of cortisone reduction. |
| C3' (Carbon) | H (Unsubstituted) | Baseline | Standard activity. |
| C3' (Carbon) | Alkyl / Phenyl | Variable | Bulky groups at C3' often decrease M2 binding due to steric clash. |
| Spiro Core | Adamantane | Essential | Provides the "anchor" for the hydrophobic pocket. |
Experimental Validation Protocols
Influenza A M2 Proton Channel Assay
Objective: Measure the inhibition of H
-
Expression: Transfect HEK-293 cells with plasmid encoding Influenza A/M2 protein.
-
Dye Loading: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or pHrodo).
-
Acid Challenge: Suspend cells in a buffer at pH 7.4. Rapidly exchange with acidic buffer (pH 5.5) containing the test compound (0.1 – 100
M). -
Measurement: Monitor fluorescence decrease (intracellular acidification).
-
Calculation: % Inhibition =
.
Antitubercular Resazurin Microtiter Assay (REMA)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
-
Culture: Grow M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD
0.2). -
Plating: Add 100
L culture to 96-well plates containing serial dilutions of the spiro-derivative. -
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30
L of 0.01% Resazurin (blue). Incubate 24h. -
Readout: Change from Blue (oxidized/alive) to Pink (reduced/growth) indicates failure to inhibit. MIC is the lowest concentration preventing color change.
References
-
Design and synthesis of bioactive adamantane spiro heterocycles. National Institutes of Health (PubMed). [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one derivatives. Royal Society of Chemistry / PMC. [Link]
-
Spiro[adamantane-2,2'-azetidine] Structure and Properties. PubChem. [Link]
-
Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles. PLOS ONE. [Link]
-
Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry. [Link]
Technical Guide: Spiro-Adamantane-Fused Azetidinone Scaffolds
Executive Summary
The fusion of the adamantane cage (tricyclo[3.3.1.1^3,7]decane) with the azetidinone (β-lactam) ring represents a strategic convergence of two distinct pharmacophores. While adamantane provides a lipophilic, bulky "anchor" capable of occupying hydrophobic pockets (e.g., M2 viral channels, 11
This guide details the synthetic architecture, structural activity relationships (SAR), and therapeutic utility of spiro[adamantane-2,4'-azetidin]-2'-ones . Unlike simple fused systems, the spiro-connectivity is the dominant stable configuration, avoiding the violation of Bredt’s rule while maximizing the spatial projection of the adamantane cage.
Part 1: Structural Rationale & Pharmacophore Hybridization
The Lipophilic Bullet (Adamantane)
Adamantane is a diamondoid cage structure. Its inclusion in drug design is driven by:
-
Lipophilicity (LogP modulation): Enhances blood-brain barrier (BBB) penetration and membrane permeability.
-
Metabolic Stability: The cage is resistant to oxidative metabolism, extending the half-life of attached moieties.
-
Steric Bulk: It fills large hydrophobic cavities in enzymes (e.g., 11
-HSD1) or ion channels (e.g., Influenza M2).
The Warhead (Azetidinone)
The
-
Acylating Potential: In antibacterials, it mimics the D-Ala-D-Ala terminus, acylating Penicillin-Binding Proteins (PBPs).
-
Rigid Linker: In non-antibacterial applications (e.g., cholesterol absorption inhibitors like Ezetimibe), it acts as a rigid spacer that orients aromatic rings for receptor binding.
The Spiro-Fusion Advantage
Directly fusing a 4-membered ring to the adamantane bridgehead is synthetically arduous and sterically unfavorable. The spiro-linkage at the C2 position of adamantane creates a scaffold where the lipophilic cage is orthogonal to the
Part 2: Synthetic Methodology (The Staudinger Protocol)[1]
The gold standard for constructing this scaffold is the Staudinger Ketene-Imine Cycloaddition . This [2+2] cycloaddition is highly versatile and allows for the introduction of diverse substituents on the nitrogen and C3 position of the
Experimental Workflow
Objective: Synthesis of N-substituted spiro[adamantane-2,4'-azetidin]-2'-ones.
Reagents:
-
Precursor A: Adamantan-2-one (converted to Schiff base/imine).
-
Precursor B: Chloroacetyl chloride (or substituted acid chloride).
-
Base: Triethylamine (Et
N) - acts as the HCl scavenger to generate the ketene in situ. -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Protocol:
-
Imine Formation (Schiff Base):
-
Reflux adamantan-2-one with a primary amine (R-NH
) in dry benzene/toluene with a Dean-Stark trap to remove water. -
Validation: Monitor disappearance of ketone C=O stretch (approx. 1720 cm
) and appearance of imine C=N (approx. 1650 cm ) via FTIR.
-
-
Ketene Generation & Cycloaddition:
-
Cool the imine solution (1.0 eq) in anhydrous DCM to 0°C under nitrogen atmosphere.
-
Add Triethylamine (2.0 eq).
-
Add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes. Crucial: Slow addition prevents ketene dimerization.
-
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
-
Workup:
-
Wash with NaHCO
(sat. aq.) to remove acidic byproducts. -
Wash with brine, dry over MgSO
. -
Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Reaction Mechanism Visualization
The following diagram illustrates the Staudinger mechanism, highlighting the critical zwitterionic intermediate that dictates stereochemistry (cis/trans).
Caption: Figure 1. The Staudinger [2+2] cycloaddition pathway for spiro-beta-lactam synthesis.[1][2][3] The ketene is generated in situ.
Part 3: Medicinal Chemistry & Biological Applications[5][6][7][8][9][10][11][12][13]
Antimicrobial & Antiviral Activity
The lipophilicity of the adamantane moiety allows these compounds to penetrate the lipid-rich cell walls of Mycobacteria and Gram-negative bacteria.
-
Mechanism (Antibacterial): Unlike standard
-lactams that target PBPs, adamantane-fused variants often act via membrane disruption or inhibition of specific lipid biosynthesis pathways due to their surfactant-like properties. -
Mechanism (Antiviral): Targeting the M2 ion channel of Influenza A. The spiro-azetidinone provides a scaffold that mimics the spatial occupancy of rimantadine but with altered hydrogen-bonding capabilities.
Comparative Activity Data:
| Compound Class | Target Organism/Enzyme | Activity Metric | Reference Insight |
| Spiro[azetidine-2,2'-adamantane] | Influenza A Virus | High Potency | >12x more active than Amantadine [1] |
| N-Aryl Spiro-Azetidinones | Staphylococcus aureus | MIC: 6.25–12.5 | Comparable to standard antibiotics [2] |
| Adamantane-Amides | 11 | IC | High selectivity over HSD2 [3] |
Metabolic Syndrome: 11 -HSD1 Inhibition
11
-
The Adamantane Fit: The enzyme possesses a large, hydrophobic binding pocket. Adamantane is the perfect "cork" for this pocket.
-
The Azetidinone Role: In this context, the
-lactam is not an electrophile for covalent bonding but a rigid scaffold that positions polar groups (amides/sulfonamides) to interact with the catalytic triad (Tyr-177, Ser-170) without being hydrolyzed.
SAR Logic Diagram
The following diagram details the Structure-Activity Relationship logic for optimizing these compounds.
Caption: Figure 2. SAR decision tree. The adamantane cage drives pharmacokinetics and hydrophobic binding, while the N-substituent tunes specificity.
Part 4: Stability & Pharmacokinetics
One of the historical liabilities of
-
The "Adamantane Shield": The bulky adamantane group at the C4 position (in spiro configuration) provides significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack by hydrolases. This renders spiro-adamantane azetidinones significantly more stable in plasma than simple monobactams.
-
Solubility: While adamantane increases lipophilicity (LogP), it can reduce aqueous solubility. Formulation strategies often require the inclusion of polar groups (e.g., carboxylic acids, morpholine) on the N-phenyl ring to balance the physicochemical profile.
References
-
Design and synthesis of bioactive adamantane spiro heterocycles. Source: PubMed / Vertex AI Search URL:[Link]
-
Recent synthetic strategies of spiro-azetidin-2-one derivatives - a review. Source: RSC Advances / PMC URL:[Link]
-
Discovery of adamantyl ethanone derivatives as potent 11beta-HSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Staudinger Synthesis (Ketene-Imine Cycloaddition). Source: Organic Chemistry Portal URL:[Link]
-
Synthesis and biological study of Azetidinone derivatives. Source: Chemical Journal URL:[Link]
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An In-Depth Technical Guide to the Biological Targets of Spiro-Adamantane Azetidinone Derivatives
Introduction: The Architectural Synergy of Spiro-Adamantane Azetidinones
In the landscape of medicinal chemistry, the rational design of therapeutic agents hinges on the strategic combination of pharmacologically privileged scaffolds. Spiro-adamantane azetidinone derivatives represent a compelling class of compounds, embodying a fusion of three distinct structural motifs, each contributing unique properties to the whole.
-
The Adamantane Moiety: This rigid, lipophilic, diamondoid hydrocarbon acts as a "pharmacokinetic anchor." Its bulky, three-dimensional structure enhances metabolic stability and can facilitate passage across biological membranes.[1] The adamantane cage can orient the rest of the molecule for optimal interaction with the hydrophobic pockets of target proteins.[1]
-
The Azetidinone Ring (β-Lactam): Far more than just the cornerstone of penicillin-based antibiotics, the strained four-membered β-lactam ring is a versatile pharmacophore.[2][3] It is a key structural feature in compounds targeting a range of enzymes and receptors, including the cholesterol absorption inhibitor Ezetimibe.[2]
-
The Spirocyclic Center: The spiro-fusion of the adamantane and azetidinone rings imparts significant conformational rigidity.[2] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity compared to more flexible acyclic analogues.[2]
This guide provides an in-depth exploration of the validated and emerging biological targets for this unique chemical class, focusing on the underlying mechanisms of action and the experimental methodologies required for their investigation.
Cholesterol Absorption Inhibition: Targeting Niemann-Pick C1-Like 1 (NPC1L1)
The most well-established biological target for 2-azetidinone derivatives is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter in cholesterol homeostasis.[4][5][6] The landmark drug Ezetimibe, a non-spiro azetidinone, validated this target for the treatment of hypercholesterolemia.[7][8] Spiro-adamantane azetidinone derivatives are investigated based on the same mechanistic principle.
Mechanism of Action
NPC1L1 is a multi-transmembrane protein located on the brush border membrane of enterocytes in the small intestine.[9][10] Its primary function is to facilitate the uptake of dietary and biliary cholesterol. The process involves the binding of cholesterol to NPC1L1, which then triggers the internalization of the NPC1L1-cholesterol complex via a clathrin/AP2-mediated endocytosis pathway.[11]
Azetidinone-based inhibitors act by binding directly to the NPC1L1 protein.[4][12] This binding event locks the protein in a conformation that prevents its interaction with the clathrin/AP2 complex, thereby blocking the endocytosis of cholesterol.[11] The cholesterol is consequently retained within the intestinal lumen and excreted.[9] This reduction in cholesterol delivery to the liver prompts an upregulation of hepatic LDL receptors, leading to increased clearance of LDL cholesterol from the bloodstream.[4][7]
Caption: NPC1L1-mediated cholesterol uptake and its blockage by spiro-adamantane azetidinone derivatives.
Quantitative Data: Cholesterol Absorption Inhibition
The efficacy of novel azetidinone derivatives is typically quantified by their ability to inhibit cholesterol absorption in cellular or animal models.
| Compound Class | Model | Endpoint | Result | Reference |
| 2-Azetidinone Derivatives | Cholesterol-fed hamsters | Serum Total Cholesterol | Moderate to good reduction | [13] |
| Substituted 2-Azetidinones | Cholesterol-fed hamsters | Cholesterol Absorption | Inhibition observed | [14] |
| Ezetimibe (Reference) | Hypercholesterolemic individuals | Cholesterol Absorption | ~54% inhibition | [9][11] |
| Ezetimibe (Reference) | Monotherapy | LDL Cholesterol Reduction | 15-20% reduction | [9][11] |
Experimental Protocol: In Vitro Cholesterol Uptake Assay
This protocol provides a framework for assessing the inhibitory effect of test compounds on cholesterol uptake in a human intestinal cell model.
Objective: To quantify the inhibition of NPC1L1-mediated cholesterol uptake by spiro-adamantane azetidinone derivatives in Caco-2 cells.
Principle: Differentiated Caco-2 cells form a polarized monolayer that mimics the absorptive epithelium of the small intestine and expresses NPC1L1. The uptake of radiolabeled cholesterol is measured in the presence and absence of test compounds.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin
-
Transwell inserts (0.4 µm pore size)
-
[³H]-Cholesterol
-
Bile salt solution (e.g., sodium taurocholate)
-
Test compounds (spiro-adamantane azetidinone derivatives)
-
Ezetimibe (positive control)
-
Scintillation fluid and counter
Methodology:
-
Cell Culture & Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at a high density.
-
Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. The formation of a functional barrier can be validated by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Micelles:
-
Prepare a micellar solution containing [³H]-cholesterol and bile salts in serum-free medium. This mimics the physiological state of cholesterol in the gut lumen.
-
-
Compound Treatment:
-
Wash the apical side of the Caco-2 monolayers with pre-warmed buffer.
-
Add serum-free medium containing various concentrations of the test compounds or Ezetimibe to the apical chamber. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C. The pre-incubation allows the inhibitor to bind to its target before the substrate is introduced.
-
-
Cholesterol Uptake:
-
To initiate the uptake, add the [³H]-cholesterol micellar solution to the apical chamber of each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Quantification:
-
Terminate the assay by washing the monolayers thoroughly with ice-cold buffer to remove non-internalized cholesterol.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol uptake inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antiviral Activity: Targeting Viral Ion Channels and Host Factors
The adamantane scaffold is historically significant in antiviral therapy, with amantadine and rimantadine being early drugs for Influenza A.[15][16] Their mechanism involves blocking the M2 proton channel, an ion channel essential for viral uncoating.[1] Spiro-adamantane derivatives have been synthesized to build upon this legacy, often exhibiting enhanced potency.[17][18]
Mechanism of Action
-
Influenza M2 Proton Channel: The primary target for many adamantane derivatives is the M2 protein of the Influenza A virus.[1] After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification is crucial for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a key step in viral uncoating. Adamantane derivatives act as channel blockers, physically occluding the M2 pore and preventing proton influx, thereby trapping the virus in an inert state.[1]
-
Host-Directed Mechanisms: More recent research on spiro-β-lactams suggests a potential host-directed mechanism of action.[19] This is a highly attractive strategy as it is less susceptible to the development of viral resistance. By targeting host cell factors that are co-opted by the virus for its replication, these compounds could offer broad-spectrum activity against a range of viruses, including rapidly evolving RNA viruses.[19]
Quantitative Data: Anti-Influenza A Activity
| Compound | Virus Strain | Cell Line | Activity (MIC₅₀) | Reference |
| Piperidine 25 (Spiro-adamantane) | Influenza A | - | 12-fold more active than amantadine | [17] |
| Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | Influenza A | MDCK | 0.8 µg/mL (125x more potent than amantadine) | [15] |
| 1-Methylspiro[pyrrolidine-2,2'-adamantane] | Influenza A | - | ~179-fold more potent than amantadine | [15] |
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the concentration of a spiro-adamantane azetidinone derivative required to reduce the number of infectious virus particles by 50% (EC₅₀).
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus. Each infectious virus particle creates a localized area of cell death or "plaque" in a monolayer of host cells. The number of plaques is directly proportional to the quantity of infectious virus.
Caption: Experimental workflow for a standard viral Plaque Reduction Assay.
Enzyme Inhibition: Modulating Metabolic and Inflammatory Pathways
The rigid spirocyclic framework is adept at targeting the active sites of enzymes. Spiro-adamantane azetidinones are being explored as inhibitors for several key enzymes involved in human disease.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades fatty acid amides, most notably the endocannabinoid anandamide (AEA).[20][21] Inhibition of FAAH increases the endogenous levels of AEA, producing analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[20][22] Spirocyclic cores, including azetidines, have been identified as potent, mechanism-based inhibitors of FAAH.[23][24]
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Whitepaper: The Spiro[adamantane-2,2'-azetidine]-4'-one Scaffold: A Paradigm of Inherent Metabolic Stability in Modern Drug Design
Abstract
Metabolic instability remains a primary driver of attrition in the drug discovery pipeline, leading to poor pharmacokinetic profiles and premature termination of promising candidates. Medicinal chemistry has progressively moved towards embracing three-dimensional (3D) scaffolds to overcome these limitations. This guide provides a deep technical analysis of the spiro[adamantane-2,2'-azetidine]-4'-one scaffold, a novel architectural motif designed for exceptional metabolic robustness. We will dissect the synergistic contributions of the sterically shielding adamantane cage and the conformationally restricted spiro-azetidinone ring. This document provides not only the theoretical underpinnings of this stability but also detailed, field-proven experimental protocols for its validation, empowering researchers to leverage this scaffold in the development of next-generation therapeutics.
The Challenge: Overcoming Metabolic Liability
A significant portion of drug candidates fail due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Of these, rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily, is a critical hurdle.[2][3] Compounds with poor metabolic stability often exhibit low bioavailability and short half-lives, necessitating higher or more frequent dosing, which can increase the risk of toxicity.[3] The traditional reliance on flat, aromatic structures in drug discovery has often exacerbated this issue. The strategic incorporation of scaffolds that are inherently resistant to enzymatic degradation is therefore a cornerstone of modern medicinal chemistry.
Architectural Deep Dive: Components of Stability
The exceptional stability of the spiro[adamantane-2,2'-azetidine]-4'-one scaffold is not incidental; it is the result of a synergistic fusion of two powerful motifs: the adamantane cage and the spirocyclic azetidinone.
The Adamantane Moiety: A Steric Shield
Adamantane, a rigid, diamondoid hydrocarbon, is a well-established pharmacophore valued for its unique combination of properties.[4] Its cage-like structure provides a defined three-dimensional orientation for functional groups and enhances lipophilicity, which can improve membrane permeability.[1][5]
From a metabolic standpoint, its most crucial feature is its steric bulk. The adamantane cage is highly resistant to metabolic degradation itself and acts as a "lipophilic bullet" or steric shield, physically protecting adjacent, more labile parts of a molecule from the active sites of metabolizing enzymes.[6][7][8] This steric hindrance can dramatically reduce the rate of Phase I metabolism (e.g., hydroxylation) by CYP enzymes, thereby increasing the compound's plasma half-life and overall stability.[1][9][10]
Caption: Key components of the spiro[adamantane-2,2'-azetidine]-4'-one scaffold.
Experimental Validation: A Self-Validating Protocol
Theoretical advantages must be confirmed with empirical data. The following protocols describe a robust, self-validating system for assessing the metabolic stability of novel compounds.
Core Experiment: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for determining a compound's intrinsic clearance in the liver, the primary site of drug metabolism. [2][11]It measures the rate of disappearance of the parent compound upon incubation with liver microsomes, which are subcellular fractions containing high concentrations of Phase I enzymes like CYPs. [3]
Caption: Decision framework for lead optimization based on metabolic data.
Conclusion
The spiro[adamantane-2,2'-azetidine]-4'-one scaffold represents an intelligent design strategy to preemptively address one of drug discovery's most significant challenges: metabolic instability. By combining the proven steric shielding of the adamantane cage with the favorable 3D geometry and inherent robustness of a spiro-azetidinone ring, this motif provides a pathway to developing drug candidates with superior pharmacokinetic profiles. The experimental workflows detailed herein provide a clear and reliable system for validating these properties, enabling researchers to confidently advance compounds built upon this promising and metabolically resilient architecture.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.com. [Link]
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PharmaCompass. (2026, February 15). The Role of Adamantane Derivatives in Modern Drug Discovery. PharmaCompass.com. [Link]
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Varela, M. T., et al. (2024, December 10). Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. SSRN. [Link]
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DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Dndi.org. [Link]
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ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Connect.sci.plus. [Link]
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Pharmaceutical Outsourcing. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Tandfonline.com. [Link]
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Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.com. [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Frontagelab.com. [Link]
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Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Center for Biotechnology Information. [Link]
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Bio-protocol. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Bio-protocol.org. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2011, June 15). The many faces of the adamantyl group in drug design. National Center for Biotechnology Information. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Criver.com. [Link]
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Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta.net. [Link]
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van Breemen, R. B., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. [Link]
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Liu, K. C., et al. (2007, August 1). Design and synthesis of bioactive adamantane spiro heterocycles. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Researchgate.net. [Link]
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MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. Mdpi.com. [Link]
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Chemical Reviews. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pubs.acs.org. [Link]
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MDPI. (2015, October 16). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Mdpi.com. [Link]
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National Center for Biotechnology Information. (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Ncbi.nlm.nih.gov. [Link]
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Organic & Biomolecular Chemistry. (n.d.). One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. Pubs.rsc.org. [Link]
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The Adamantane Cage: A Bulwark of Stability in Spiro-β-Lactam Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
The β-lactam ring, a cornerstone of antibiotic chemotherapy for decades, is notoriously susceptible to hydrolytic degradation, a primary mechanism of bacterial resistance. This guide delves into the strategic incorporation of the adamantane cage into spiro-β-lactam architectures as a robust solution to enhance chemical stability. We will explore the multifaceted role of the adamantane moiety, dissecting its contributions through steric shielding and electronic modulation. This document will further provide field-proven experimental protocols for the synthesis and comparative stability analysis of these promising compounds, alongside computational insights into the underlying mechanisms of their enhanced resilience.
Introduction: The Enduring Challenge of β-Lactam Instability
The four-membered azetidin-2-one ring system, the pharmacophore of β-lactam antibiotics, owes its potent antibacterial activity to the inherent ring strain that renders the amide bond highly susceptible to nucleophilic attack. This reactivity, while crucial for inactivating bacterial penicillin-binding proteins (PBPs), also makes these molecules vulnerable to hydrolysis, either chemically or enzymatically via β-lactamases.[1] The clinical ramifications of this instability are profound, driving the relentless evolution of bacterial resistance and necessitating the development of novel strategies to protect the β-lactam core.
Spirocyclic β-lactams, characterized by a shared carbon atom between the β-lactam ring and an adjacent cyclic system, have emerged as a promising class of therapeutic agents with diverse biological activities.[2] However, the stability of the β-lactam ring within these spiro-constructs remains a critical parameter for their successful development as viable drug candidates. This guide focuses on a particularly effective strategy for bolstering this stability: the incorporation of the adamantane cage.
The Adamantane Advantage: A Three-Dimensional Shield
Adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure, is a privileged scaffold in medicinal chemistry, prized for its unique combination of lipophilicity, metabolic stability, and three-dimensional bulk.[3] When spiro-fused to a β-lactam ring, the adamantane cage imparts a remarkable degree of stability through a combination of steric and electronic effects.
Steric Hindrance: A Physical Barrier to Degradation
The primary mechanism by which the adamantane moiety enhances β-lactam stability is through profound steric hindrance. The bulky and conformationally rigid cage effectively shields the electrophilic carbonyl carbon of the β-lactam from the approach of nucleophiles, most notably water molecules or the active site residues of β-lactamase enzymes.[4] This "steric shield" significantly raises the activation energy for nucleophilic attack, thereby slowing down the rate of hydrolytic cleavage.
Figure 1: Steric shielding of the β-lactam carbonyl by the adamantane cage.
The rigid, chair-like conformations of the fused cyclohexane rings within the adamantane structure create a non-pliable, three-dimensional obstacle, effectively preventing the optimal trajectory for nucleophilic attack on the carbonyl carbon, which is crucial for the hydrolysis reaction to proceed.
Electronic Effects: Subtle but Significant Contributions
While steric hindrance is the dominant factor, the electronic properties of the adamantane cage also contribute to the stability of the spiro-β-lactam. Adamantane is generally considered to be a weak electron-donating group through inductive effects (+I effect). This subtle donation of electron density to the spiro carbon can slightly decrease the electrophilicity of the adjacent β-lactam carbonyl carbon. A less electrophilic carbonyl carbon is inherently less susceptible to nucleophilic attack, further contributing to the overall stability of the ring system. It is important to note that in the absence of π-systems, the adamantane cage does not exert any resonance effects.
Experimental Validation: Synthesis and Stability Assessment
The theoretical advantages of incorporating an adamantane cage must be validated through rigorous experimental investigation. This section outlines key experimental protocols for the synthesis of adamantyl spiro-β-lactams and the subsequent evaluation of their hydrolytic stability.
Synthesis of 2,2-Adamantyl Spirocyclic β-Lactams
A highly efficient method for the synthesis of adamantyl spirocyclic β-lactams is the diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers.[5] This method has been reported to produce 2,2-adamantyl spirocyclic β-lactams in excellent yields.[5]
Protocol: Synthesis of a 2,2-Adamantyl Spirocyclic β-Lactam
Materials:
-
N-alkoxy-α,β-unsaturated silyl imino ether derived from adamantanone
-
N-Bromosuccinimide (NBS)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the N-alkoxy-α,β-unsaturated silyl imino ether (1.0 equiv) in hexafluoroisopropanol (0.2 M) at room temperature, add N-Bromosuccinimide (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2,2-adamantyl spirocyclic β-lactam.
Figure 2: General workflow for the synthesis of a 2,2-adamantyl spirocyclic β-lactam.
Hydrolytic Stability Assay
To quantitatively assess the stabilizing effect of the adamantane cage, a comparative hydrolytic stability assay should be performed. This typically involves subjecting the adamantyl spiro-β-lactam and a non-adamantyl analogue (e.g., a cyclohexyl spiro-β-lactam) to hydrolytic conditions and monitoring the degradation of the parent compound over time using High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative Hydrolytic Stability Assay
Materials:
-
Adamantyl spiro-β-lactam
-
Control spiro-β-lactam (e.g., cyclohexyl spiro-β-lactam)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare stock solutions of the adamantyl and control spiro-β-lactams in acetonitrile.
-
Incubate a known concentration of each compound in phosphate buffer (pH 7.4) at 37 °C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubation mixture.
-
Quench the hydrolysis by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t₁/₂) of each compound using the equation: t₁/₂ = 0.693 / k.
Data Presentation:
| Compound | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| Adamantyl Spiro-β-Lactam | [Experimental Value] | [Calculated Value] |
| Control Spiro-β-Lactam | [Experimental Value] | [Calculated Value] |
A significantly smaller rate constant and longer half-life for the adamantyl spiro-β-lactam compared to the control compound would provide strong evidence for the stabilizing effect of the adamantane cage.
Structural and Conformational Analysis: Unveiling the Molecular Architecture
Detailed structural and conformational analysis is crucial for understanding the precise manner in which the adamantane cage influences β-lactam stability.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of adamantyl spiro-β-lactams.[6] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the spiro-fusion and the conformation of the adamantane cage relative to the β-lactam ring. The crystal structure can visually demonstrate the steric congestion around the lactam carbonyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.[7] For adamantyl spiro-β-lactams, ¹H and ¹³C NMR spectra can confirm the presence of the adamantane and β-lactam moieties. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of different protons, helping to deduce the preferred conformation in solution and providing further evidence for the shielding of the β-lactam ring.
Computational Modeling: In Silico Insights into Stability
Computational chemistry offers a powerful avenue to complement experimental findings and gain a deeper understanding of the factors governing spiro-β-lactam stability.
Quantum Mechanical Calculations
Density Functional Theory (DFT) calculations can be employed to model the hydrolysis of adamantyl and control spiro-β-lactams. By calculating the energy profile of the reaction pathway, including the transition state for nucleophilic attack, it is possible to determine the activation energy barrier for hydrolysis.[8] A higher calculated activation energy for the adamantyl derivative would provide theoretical support for its enhanced stability.
Figure 3: Simplified energy profile for the hydrolysis of a β-lactam.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of adamantyl spiro-β-lactams in an aqueous environment. These simulations can visualize the dynamic interactions between the adamantane cage and surrounding water molecules, providing insights into how the bulky group restricts solvent access to the β-lactam carbonyl.
Conclusion: A Promising Strategy for Drug Development
The incorporation of an adamantane cage into spiro-β-lactam scaffolds represents a highly effective strategy for enhancing their chemical stability. The profound steric hindrance provided by the bulky, rigid adamantane moiety acts as a physical shield, protecting the vulnerable β-lactam ring from hydrolytic degradation. This steric protection, coupled with subtle electronic contributions, significantly increases the half-life of these compounds in aqueous environments. The experimental and computational methodologies outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of these stabilized β-lactam derivatives. As the challenge of antibiotic resistance continues to grow, the strategic use of sterically demanding and chemically inert scaffolds like adamantane offers a promising avenue for the development of the next generation of resilient and effective therapeutic agents.
References
-
Wang, A. H.-J., Paul, I. C., Talaty, E. R., & Dupuy, A. E., Jr. (1976). X-Ray crystallographic structure determination of an aziridinone. Demonstration of a non-planar arrangement at nitrogen in an α-lactam. Journal of the Chemical Society, Chemical Communications, (2), 43-44.[Link]
-
Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(34), 12883-12891.[Link]
-
Gül, H. İ., Bua, S., Çıkrıkçı, S., Göksu, S., & Supuran, C. T. (2016). The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 102-108.[Link]
-
Osaka University. (2024, January 15). One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold. EurekAlert![Link]
-
A Novel Photochemical Approach in the Synthesis of β-Lactams. (n.d.). University of Denver.[Link]
-
Kelly, J. A., Knox, J. R., Moews, P. C., Hite, G. J., Bartolone, J. B., Zhao, H., Joris, B., Frère, J. M., & Ghuysen, J. M. (1985). Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme. The Journal of biological chemistry, 260(11), 6449–6458.[Link]
-
Sharma, S., & Singh, G. S. (2010). Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. Arkivoc, 2010(5), 290-303.[Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., ... & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(6), 1883-1896.[Link]
- Di Masi, A., & Bizzarri, B. M. (2017). Synthesis of ester and amide derivatives of beta-lactam nuclei.
-
Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.[Link]
-
LibreTexts. (2020, May 30). 22.11: Beta-Lactams- An Application. Chemistry LibreTexts.[Link]
-
Meenakshisundaram, S., & Pandian, S. (2011). Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen.[Link]
-
β-Lactam. (2023, November 28). In Wikipedia. [Link]
-
Yeoh, K. B., Othman, A., Yeap, C. S., Lee, H. V., & Fun, H. K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules (Basel, Switzerland), 20(10), 18779–18798.[Link]
-
Spencer, J., Read, J., & Sessions, R. B. (2001). Novel mechanism of hydrolysis of therapeutic beta-lactams by Stenotrophomonas maltophilia L1 metallo-beta-lactamase. The Journal of biological chemistry, 276(36), 33638–33644.[Link]
-
Synthesis of β-lactams. (n.d.). Organic Chemistry Portal.[Link]
-
Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(49), 30879-30891.[Link]
-
Fukuda, T., Sako, M., & Takayama, H. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of organic chemistry, 88(19), 13655–13665.[Link]
-
Stoymirska, A., Chayrov, R., Chuchkov, K., Danalev, D., & Stankova, I. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 60(6), 953-960.[Link]
-
Singh, G. S., & D'hooghe, M. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4).[Link]
-
Szymańska, E., & Kaźmierski, S. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (Basel, Switzerland), 29(9), 2024.[Link]
-
Shapiro, A. B. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial agents and chemotherapy, 61(12), e01552-17.[Link]
-
Alves, N. G., Bártolo, I., Alves, A. J. S., Silvestre, J. A. D., Leitão, A., & Prudêncio, M. (2021). lactams highly active against HIV-1 and Plasmodium. European journal of medicinal chemistry, 219, 113439.[Link]
-
Shcherbakov, D. N., & Zholdasova, R. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International journal of molecular sciences, 26(20), 15486.[Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Ahmad/8a0e0e9e1c1b1b1f1b1b1b1b1b1b1b1b1b1b1b1b]([Link]
-
Caselli, E., Powers, R. A., & Blaszczak, L. C. (2014). Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. The Journal of biological chemistry, 289(41), 28362–28371.[Link]
-
Stoymirska, A., Chayrov, R., Chuchkov, K., Danalev, D., & Stankova, I. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 60(6), 953-960.[Link]
-
A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[5]Rotaxane | Request PDF. (n.d.). ResearchGate.[Link]
-
Wicha, P., & König, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International journal of molecular sciences, 22(16), 8887.[Link]
-
Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C β-Lactamase: A Temperature-Accelerated Sliced Sampling Study. - Semantic Scholar. (n.d.). [Link]
Sources
- 1. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]
- 6. X-Ray crystallographic structure determination of an aziridinone. Demonstration of a non-planar arrangement at nitrogen in an α-lactam - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Procedures for acid-catalyzed hydrolysis of adamantane spiro-beta-lactams
Topic: Procedures for Acid-Catalyzed Hydrolysis of Adamantane Spiro-beta-lactams Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
PART 1: INTRODUCTION & STRATEGIC CONTEXT
The Adamantane-Lactam Paradox
Adamantane spiro-
While
This guide details a High-Efficiency Solvolytic Protocol designed to overcome the solubility barriers of the adamantane cage and the steric shielding of the lactam bond, ensuring quantitative conversion to the corresponding
PART 2: MECHANISTIC PRINCIPLES
The acid-catalyzed hydrolysis of adamantane spiro-
-
Protonation: The carbonyl oxygen is protonated by the hydronium ion, activating the carbonyl carbon toward nucleophilic attack.
-
Nucleophilic Attack: Water attacks the activated carbonyl. Crucial Note: In spiro-adamantane systems, the bulky cage hinders the "top" face approach, necessitating a solvent system that fully solvates the transition state.
-
Tetrahedral Intermediate: Formation of a tetrahedral intermediate which is often short-lived.
-
Ring Opening: The C-N bond cleaves. The relief of ring strain (approx. 26 kcal/mol for
-lactams) drives this step, but the rigidity of the spiro-center opposes the conformational relaxation usually seen in non-spiro systems. -
Product Formation: Proton transfer yields the
-amino acid (often isolated as the hydrochloride salt).
Visualizing the Mechanism (Graphviz)
Caption: Mechanistic pathway of acid-catalyzed spiro-beta-lactam hydrolysis highlighting steric barriers and solvent dependencies.
PART 3: EXPERIMENTAL PROTOCOL
Objective: Quantitative hydrolysis of spiro[adamantane-2,4'-azetidin-2-one] to 1-(aminomethyl)adamantan-2-carboxylic acid hydrochloride (or substituted derivatives).
Materials & Equipment
-
Substrate: Purified Adamantane Spiro-
-lactam (Synthesis ref: Staudinger cycloaddition). -
Acid Source: 6M Hydrochloric Acid (HCl) or 4M
(for non-volatile workup). -
Co-Solvent: 1,4-Dioxane (Preferred for high boiling point and adamantane solubility) or THF.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
1. Solubilization (The "Lipophilic Trap")
-
Insight: Adamantane derivatives are practically insoluble in pure aqueous acid. Direct addition of HCl results in a biphasic mixture where hydrolysis only occurs at the interface, leading to reaction times >48 hours.
-
Action: Dissolve 1.0 mmol of the spiro-lactam in 5 mL of 1,4-Dioxane . Stir until a clear, homogeneous solution is obtained.
2. Acidification
-
Action: Add 5 mL of 6M HCl dropwise to the dioxane solution.
-
Observation: A slight precipitate may form initially; it should redissolve upon heating. The final solvent ratio is 1:1 Dioxane:Aq. Acid.[1][2][3][4]
3. Thermal Activation
-
Action: Heat the reaction mixture to Reflux (approx. 100-105°C) .
-
Duration: Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1 or MeOH/DCM 1:9). The starting material (high
) should disappear; the amino acid product will likely stay at the baseline or require ninhydrin staining (purple/blue spot).
4. Workup & Isolation
-
Method A (Volatile Acid - HCl):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove Dioxane and excess HCl.
-
Critical Step: Azeotrope with toluene (
mL) to remove trace water/HCl. -
Triturate the resulting solid with diethyl ether to remove non-polar impurities.
-
Filter and dry the white solid (Amino Acid Hydrochloride Salt).
-
-
Method B (Neutralization - Zwitterion isolation):
-
Cool to 0°C.
-
Adjust pH to ~6.0–7.0 using 2M NaOH or saturated
. -
The free amino acid (zwitterion) often precipitates due to the lipophilic adamantane core. Filter and wash with cold water.
-
PART 4: DATA ANALYSIS & TROUBLESHOOTING
Comparative Hydrolytic Stability
Data synthesized from stability profiles of adamantane conjugates (Ref 1, 3).
| Condition | pH | Temperature | Half-life ( | Observation |
| Physiological | 7.4 | 37°C | 6.2 - 8.5 h | Slow hydrolysis; unsuitable for prep scale. |
| Gastric Sim. | 1.0 | 37°C | 3.5 - 4.7 h | Incomplete conversion in <24h without co-solvent. |
| Protocol (Rec.) | <0.1 | 100°C | < 1.0 h | Rapid, quantitative conversion. |
Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction | Biphasic mixture (Adamantane not dissolved). | Switch co-solvent to 1,4-Dioxane; increase solvent volume. |
| Product Oiling Out | Presence of excess Dioxane during concentration. | Perform toluene azeotrope; triturate with |
| Degradation | Acid concentration too high (>6M) or prolonged reflux >12h. | Reduce time; monitor TLC every hour. |
PART 5: WORKFLOW VISUALIZATION
Caption: Operational workflow for the preparative hydrolysis of adamantane spiro-beta-lactams.
PART 6: REFERENCES
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Retrieved from
-
Stoymirska, A., et al. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. Retrieved from
-
Mitchell, J.M., et al. (2025). Stability of β-lactam antibiotics in bacterial growth media. NIH/PMC. Retrieved from
-
Oh, S.J., et al. (2007).[2] The Formation of Spiro-β-lactams and Amides from Reaction of Cyclic Ketenes with Imines. Journal of Organic Chemistry. Retrieved from
-
Kozurkova, M., et al. (2024).[6] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI Molecules. Retrieved from
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. scispace.com [scispace.com]
- 3. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Adamantane Spiro-Lactams
Topic: Solving Solubility Issues of Adamantane Spiro-Lactams in Organic Solvents Ticket ID: #ADAM-SOLV-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary: The "Diamond-Brick" Paradox
Adamantane spiro-lactams represent a unique challenge in medicinal chemistry. You are essentially trying to dissolve a "greasy brick." The adamantane cage provides high lipophilicity and rigidity (the "grease"), while the spiro-lactam ring introduces a fixed dipole and hydrogen-bonding capability (the "brick").
The Core Problem: These molecules possess exceptionally high crystal lattice energy due to the high symmetry of the adamantane cage and the intermolecular hydrogen bonding of the lactam ring. To dissolve them, the solvent-solute interactions must overcome this massive lattice enthalpy. Standard "like dissolves like" rules often fail because the molecule is simultaneously too lipophilic for pure polar solvents and too polar/crystalline for pure non-polar solvents.
This guide provides field-proven protocols to overcome these thermodynamic barriers.
Troubleshooting Guide (Q&A)
Issue 1: "My compound crashes out of the stock solution after 24 hours."
Diagnosis: This is a classic Ostwald Ripening and Supersaturation failure. You likely used a solvent that dissolved the amorphous material initially but could not sustain the thermodynamic solubility of the crystalline form.
Solution: The "Co-Solvent Bridge" Strategy Do not rely on a single solvent for stock solutions (e.g., pure DMSO). Adamantane spiro-lactams often aggregate in DMSO over time.
-
The Fix: Use a Binary Solvent System .
-
Primary Solvent (Dissolver): Dichloromethane (DCM) or Chloroform (CHCl₃). These penetrate the lipophilic adamantane cage best.
-
Stabilizer (Polarizer): Methanol (MeOH) or DMSO (10-20%). This solvates the lactam amide bond.
-
-
Recommended Ratio: 9:1 CHCl₃:MeOH for NMR/stock; 1:1 DMSO:PEG-400 for biological assays.
Issue 2: "I cannot get a clean NMR spectrum; the peaks are broad or missing."
Diagnosis: Your compound is likely forming supramolecular aggregates or dimers in the NMR tube. The lactam rings hydrogen-bond to each other rather than the solvent, causing slow tumbling and line broadening.
Solution: Disrupt the H-Bond Network
-
Standard: Switch from
to . -
Advanced: If solubility in DMSO is poor, use
with 5% . The deuterated methanol acts as a "cap" for the lactam hydrogen bonds, breaking aggregates and sharpening the peaks.
Issue 3: "During recrystallization, the product oils out instead of crystallizing."
Diagnosis: The "Oiling Out" phenomenon occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This is common with adamantane derivatives in single-solvent systems.
Solution: The "Anti-Solvent Dosing" Protocol Avoid cooling a hot saturated solution rapidly. Instead:
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) .
-
Add hot Ethanol (EtOH) dropwise until the solution is clear.
-
Remove from heat and let it cool to room temperature slowly in a Dewar flask (insulation).
-
If oiling occurs, reheat and add a trace amount of the good solvent (EtOH).
Issue 4: "The compound precipitates immediately upon dilution into aqueous assay media."
Diagnosis: The "Solvent Shock." Diluting a DMSO stock (highly polar aprotic) into water (highly polar protic) causes the hydrophobic adamantane cage to instantly aggregate to minimize surface area.
Solution: Kinetic Solubilization via Surfactants You must lower the surface tension mismatch.
-
Protocol: Pre-dilute your DMSO stock into an intermediate "transition buffer" containing 0.5% Tween-80 or Cyclodextrin (HP-
-CD) before the final dilution into the assay media. The cyclodextrin cavity specifically hosts the adamantane cage, preventing precipitation.
Technical Protocols
Protocol A: The "Golden Solvent" Screening Matrix
Use this table to select the correct solvent system based on your operational need.
| Application | Primary Solvent | Co-Solvent (Additive) | Why this works? |
| Synthesis Workup | Dichloromethane (DCM) | None | High solubility of lipophilic cage; immiscible with water. |
| NMR Spectroscopy | Chloroform-d ( | Methanol-d4 ( | Breaks lactam dimers; sharpens peaks. |
| Recrystallization | Ethyl Acetate (EtOAc) | Ethanol (EtOH) or Hexane | Tunable polarity; avoids oiling out. |
| Bio-Assay Stock | DMSO | PEG-400 (50%) | PEG prevents aggregation of the adamantane core. |
| LC-MS Injection | Acetonitrile (MeCN) | Formic Acid (0.1%) | Acid protonates the lactam/amine, increasing solubility. |
Protocol B: Breaking the Crystal Lattice (Sonication vs. Heat)
Warning: Adamantane derivatives can sublime. Do not overheat open vessels.
-
Weigh 10 mg of spiro-lactam into a vial.
-
Add 500
L of solvent (e.g., ). -
Sonication (Critical Step): Sonicate at 40 kHz for 10 minutes at ambient temperature.
-
Why? Acoustic cavitation breaks the weak van der Waals forces holding the adamantane cages together more effectively than static heating.
-
-
Visual Check: If cloudy, add 50
L of Methanol and vortex. -
Filtration: Always filter through a 0.45
m PTFE filter before use to remove invisible micro-nuclei that trigger precipitation later.
Visualizing the Solubility Logic
Diagram 1: Solvent Selection Decision Tree
Caption: A logic flow for selecting the optimal solvent system based on the intended application and observed solubility behavior.
Diagram 2: The "Dissolution Workflow" for Stubborn Solids
Caption: Step-by-step protocol for dissolving high-lattice-energy adamantane derivatives without degrading them.
References
-
Stylianakis, I., et al. (2003).[1] Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Abraham, M. H., et al. (2020).[2] Descriptors for adamantane and some of its derivatives. Journal of Molecular Liquids. Retrieved from [Link]
-
MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Optimizing reaction temperature for spiro[adamantane-2,2'-azetidine]-4'-one formation
Technical Support Center: Spiro[adamantane-2,2'-azetidine]-4'-one Synthesis
Welcome to the technical support center for the synthesis of spiro[adamantane-2,2'-azetidine]-4'-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and fundamental questions related to optimizing the reaction temperature for this specific class of spiro-β-lactams, which are of significant interest due to the unique properties conferred by the rigid adamantane scaffold.[1][2] The formation of the azetidin-2-one (β-lactam) ring is typically achieved via the Staudinger [2+2] cycloaddition of a ketene with an imine derived from adamantanone.[3] Temperature control is paramount in this process, directly influencing reaction kinetics, yield, stability of intermediates, and stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the formation of spiro[adamantane-2,2'-azetidine]-4'-one?
The synthesis predominantly relies on the Staudinger cycloaddition.[3] This reaction involves two key steps:
-
Nucleophilic Attack: The nitrogen atom of the imine (formed from adamantanone and a primary amine) attacks the electrophilic central carbon of a ketene. This forms a zwitterionic intermediate.
-
Ring Closure: The enolate end of the zwitterionic intermediate performs an intramolecular nucleophilic attack on the iminium carbon. This conrotatory ring closure forms the four-membered azetidinone ring.[3][4]
The ketene itself is often highly reactive and prone to polymerization, so it is typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine) or via the Wolff rearrangement of a diazoketone.[3][5]
Caption: Staudinger cycloaddition pathway for spiro-β-lactam synthesis.
Q2: Why is reaction temperature such a critical optimization parameter?
Temperature is arguably the most critical variable in this synthesis for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of the Staudinger cycloaddition increases with temperature. However, an optimal temperature must be found to balance reaction speed with the stability of the reactants and intermediates.
-
Intermediate Stability: The key zwitterionic intermediate can undergo undesired side reactions or decomposition if the temperature is too high.[3] Similarly, ketenes are thermally unstable and can polymerize or decompose.[3]
-
Side Reactions: Higher temperatures can promote side reactions, such as ketene dimerization to form a diketene or hydrolysis of the imine if trace water is present, leading to reduced yields and complex purification.
-
Stereoselectivity: For substituted ketenes, temperature can significantly influence the diastereomeric ratio of the product. The ring-closure step is stereodetermining.[4] Higher temperatures can provide enough energy to overcome the rotational barrier in the zwitterionic intermediate, potentially leading to the thermodynamically more stable trans product, whereas lower temperatures may favor the kinetically controlled cis product.[3][6]
Q3: How does solvent choice relate to the optimal reaction temperature?
The choice of solvent is intrinsically linked to the reaction temperature.
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents like dichloromethane (DCM, b.p. ~40°C) are suitable for low-temperature reactions, while toluene (b.p. ~111°C) or xylene (b.p. ~140°C) are used for reactions requiring higher thermal energy.
-
Solvent Polarity: Solvent polarity can influence the stability of the zwitterionic intermediate and affect the reaction's stereochemical course. An increase in solvent polarity has been shown to sometimes increase the yield of trans-diastereomers.[6]
-
Solubility: The starting materials (adamantanone imine, acyl chloride, base) must be soluble in the chosen solvent at the desired reaction temperature to ensure a homogeneous reaction mixture.
Troubleshooting Guide
Problem 1: Low or No Yield of the Spiro-β-Lactam Product
This is the most common issue. The cause can be systematically diagnosed by evaluating the reaction temperature.
-
Possible Cause A: Temperature is too low.
-
Diagnosis: The reaction may have insufficient activation energy to proceed at a reasonable rate. A Time-Lapse Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) analysis will show a high concentration of unreacted starting materials even after an extended period.
-
Solution:
-
Gradually increase the reaction temperature in 5-10°C increments.
-
Monitor the reaction progress closely by TLC/LCMS after each temperature increase.
-
If using an in situ ketene generation method, ensure the addition of the acyl chloride is slow enough to maintain a low steady-state concentration of the ketene, even at a higher temperature.
-
-
-
Possible Cause B: Temperature is too high.
-
Diagnosis: High temperatures can lead to the decomposition of the thermally sensitive ketene or the final β-lactam product. TLC analysis might show a complex mixture of baseline material, streaks, or multiple unidentified spots, with little to no desired product.
-
Solution:
-
Decrease the reaction temperature significantly (e.g., from refluxing toluene to room temperature in DCM).
-
Consider a different method for ketene generation that operates under milder conditions, such as using a different activating agent for a carboxylic acid.[7]
-
Ensure strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent thermal hydrolysis of the imine.
-
-
-
Possible Cause C: Ketene Polymerization.
-
Diagnosis: This is often exacerbated by both high local concentrations and high temperatures. The reaction mixture may become viscous or show insoluble polymeric material.
-
Solution:
-
Lower the reaction temperature (e.g., to 0°C or room temperature).
-
Use a syringe pump for the slow, controlled addition of the acyl chloride/base mixture to the imine solution. This minimizes the instantaneous concentration of the highly reactive ketene.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Diastereoselectivity or Formation of the Wrong Isomer
-
Possible Cause: Thermodynamic vs. Kinetic Control.
-
Diagnosis: You are consistently obtaining a mixture of diastereomers or the undesired isomer as the major product.
-
Solution: The stereochemical outcome is determined during the ring-closure of the zwitterionic intermediate.[3]
-
To favor the trans (often thermodynamically stable) product: Try increasing the reaction temperature.[6] This allows the zwitterionic intermediate to equilibrate to its more stable conformation before ring closure. Switching to a more polar solvent may also favor the trans isomer.[6]
-
To favor the cis (often kinetically controlled) product: Try decreasing the reaction temperature significantly (e.g., 0°C to -78°C). This can accelerate the rate of ring closure relative to bond rotation in the intermediate, "trapping" the kinetic product.[3]
-
-
Quantitative Data on Temperature Effects
While specific data for the adamantane spiro-azetidinone is proprietary or may not be published, the following table illustrates the general principle of how temperature can affect yield and diastereoselectivity in a related spiro-β-lactam synthesis via a Staudinger reaction.
Table 1: Effect of Temperature on the Synthesis of a Spirooxindolo-β-Lactam [6]
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Room Temp (~25) | 24 | 75 | 95:5 |
| 2 | 50 | 12 | 80 | 88:12 |
| 3 | 80 | 6 | 82 | 75:25 |
| 4 | 110 (reflux) | 4 | 78 | 60:40 |
| Data adapted from a study on a similar Staudinger cycloaddition to highlight the trend. Absolute values will vary for the adamantane system. |
Experimental Protocol: Representative Synthesis
This protocol describes a general procedure for synthesizing a spiro[adamantane-2,2'-azetidine]-4'-one derivative. Warning: This procedure should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
Adamantanone-imine derivative (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of Argon, add the adamantanone-imine (1.0 eq) dissolved in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate dry flask, prepare a solution of chloroacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slow Addition: Transfer the acyl chloride/base solution to the dropping funnel and add it dropwise to the stirred imine solution over 1-2 hours. Crucially, maintain the internal reaction temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature. Monitor the disappearance of the imine starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase and visualizing with a KMnO4 stain).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure spiro[adamantane-2,2'-azetidine]-4'-one.
References
- (2026). Current time information in Le Flore County, US. Google.
- Kolocouris, A., et al. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. PubMed.
- Yaremenko, A. G., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega.
- Bombana, A., et al. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.
- Al-Awsi, G. F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PMC.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Kysil, A., et al. (n.d.). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
- ResearchGate. (n.d.). The plausible formation mechanism of the spiro compounds.
- Aly, A. A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC.
- Smith, J. M., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters - ACS Publications.
- ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.
- Stylianakis, I., et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. PubMed.
- ResearchGate. (n.d.). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
- ResearchGate. (n.d.). Biologically active spiro azetidin-2-one derivatives I–VI.
- Sztanke, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- White Rose Research Online. (n.d.). Synthesis of oxetane/azetidine containing spirocycles.
- SpiroChem. (n.d.). Publications.
- ResearchGate. (2020). (PDF) SYNTHESIS OF NEW SPIRO[AZETIDINE-2,3ʹ-INDOLINE]-2ʹ,4-DIONES AS POSSIBLE ANTICANCER AGENTS: IN VITRO AND IN SILICO STUDIES.
- Ma, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Yeong, K. Y., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
Sources
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- 5. In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. β-Lactam synthesis [organic-chemistry.org]
Technical Support Center: Crystallization of Spiro[adamantane-2,2'-azetidine]-4'-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for spiro[adamantane-2,2'-azetidine]-4'-one. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the crystallization and purification of this unique spirocyclic β-lactam. We will move beyond simple procedural steps to explore the causal mechanisms behind common issues, providing you with the expert insights needed to achieve high-purity crystalline material.
The synthesis of this class of compounds, typically via the Staudinger ketene-imine cycloaddition, can result in a crude product containing unreacted starting materials, diastereomers, and other byproducts that complicate purification.[1][2] The molecule's distinct architecture—a strained four-membered β-lactam ring fused to a bulky, rigid adamantane cage—presents specific challenges to forming a well-ordered crystal lattice. This guide provides a structured approach to overcoming these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the crystallization of spiro[adamantane-2,2'-azetidine]-4'-one.
Q1: Why is my product separating as a thick oil or sticky gum instead of a solid?
This phenomenon, known as "oiling out," is one of the most frequent issues. It occurs when the solute's melting point is lower than the temperature of the solution as it becomes supersaturated.[3] Because impurities depress the melting point of a compound, their presence is a primary cause. The bulky adamantane group can also contribute to complex solvation spheres that resist ordered packing.[4] Essentially, the molecules find it easier to aggregate as a disordered, supercooled liquid than to arrange themselves into a crystal lattice. This liquid phase readily dissolves impurities, defeating the purpose of crystallization.[5]
Q2: My compound precipitated instantly as a very fine powder after cooling. Is this a successful crystallization?
While you have recovered a solid, this is likely not a successful purification. Rapid precipitation, or "crashing out," traps solvent and impurities within a poorly formed crystal lattice.[3][6] Ideal crystallization should be a slow, controlled process, with initial crystal formation (nucleation) occurring over 5-20 minutes, followed by gradual growth.[6] The rigidity of the adamantane scaffold can sometimes promote rapid aggregation if the solution is too concentrated.
Q3: I have a clear, cool solution, but no crystals have formed, even after several hours. What should I do?
This indicates the solution is supersaturated but lacks the necessary trigger for nucleation (the initial formation of a stable crystal seed).[7] This can be overcome by introducing nucleation sites. The two most effective methods are:
-
Scratching: Gently scratching the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that serve as templates for crystal growth.[8][9]
-
Seeding: Introducing a single, pure crystal of the target compound into the supersaturated solution. This provides a perfect template for subsequent crystal growth.[6][10]
Q4: What are the best solvents to start with for crystallizing this spiro-azetidinone?
Solvent selection is the most critical factor in crystallization.[11] For β-lactams, common successful solvents include ethyl acetate, toluene, and ethanol, often used in combination with a non-polar "anti-solvent" like hexanes or heptane.[8][12][13] The principle is to find a single solvent or a mixed-solvent system where the compound is highly soluble at high temperatures but has low solubility at low temperatures.[11][14] Given the lipophilic nature of the adamantane moiety, a good starting point is dissolving the crude product in a minimal amount of a moderately polar solvent (like ethyl acetate or dichloromethane) and then slowly adding a non-polar anti-solvent (like hexane) until turbidity persists.
Q5: My final product has a broad melting point range and complex NMR signals. How can I improve its purity before attempting recrystallization again?
Poor analytical data post-crystallization indicates significant impurities are still present. Recrystallization is excellent for removing small amounts of impurities but can be inefficient for grossly impure mixtures.[10] Before a subsequent crystallization attempt, pre-purification is strongly recommended. The most effective method is column chromatography over silica gel.[12][15] A gradient elution system, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity, can effectively separate the desired spiro-azetidinone from starting materials and byproducts.
Section 2: In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific experimental issues.
Problem: Oiling Out / Amorphous Solid Formation
This is the most common and frustrating issue. It arises from a failure to form a stable crystalline phase, resulting in a liquid or non-crystalline solid.
Root Cause Analysis & Solutions
| Likely Cause | Scientific Rationale | Recommended Action |
| High Impurity Load | Impurities depress the melting point and interfere with lattice formation, favoring a disordered liquid state.[5] | Pre-purify the crude material using flash column chromatography before attempting crystallization. (See Protocol 3). |
| Solvent is Too "Good" | If the compound is too soluble, the solution only becomes supersaturated at a low temperature, which may be below the compound's (impure) melting point. | Change the solvent system. Re-dissolve the oil in the original solvent, add more of the "good" solvent to ensure it stays dissolved longer, and cool much more slowly.[3] Alternatively, switch to a solvent in which the compound is less soluble. |
| High Initial Concentration | A very high concentration can lead to a supersaturation point that is too high, promoting aggregation into an oil rather than ordered crystals. | Use more solvent. Re-heat the oil to dissolve it completely, then add an additional 10-20% volume of the hot solvent to lower the concentration. Cool slowly.[6] |
Troubleshooting Workflow: From Oily Product to Pure Crystals
The following diagram outlines a logical workflow for addressing an "oiling out" event.
Caption: Decision tree for troubleshooting oiling out.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification and crystallization of spiro[adamantane-2,2'-azetidine]-4'-one.
Protocol 1: Recrystallization from a Mixed-Solvent System (Ethyl Acetate/Hexane)
This is the most recommended starting procedure for this class of compounds.
-
Dissolution: Place the crude solid (or oil) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the compound. This is your "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that could inhibit crystallization.
-
Achieving Saturation: Bring the solution back to a gentle boil. Slowly add hexane (the "anti-solvent" or "poor" solvent) dropwise until you observe a faint, persistent cloudiness (turbidity).
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution. You are now at the exact saturation point.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop insulated by a few paper towels.[3] Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[11]
-
Further Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath (4 °C) for at least 30 minutes, and then in a freezer (-20 °C) if possible, to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Pre-Purification by Flash Column Chromatography
Use this protocol when the crude product is significantly impure.
-
Adsorb Sample: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Pack Column: Prepare a silica gel column using a suitable solvent system. A good starting point is a non-polar mixture like Hexane:Ethyl Acetate (95:5).
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:EtOAc) to elute the compounds.
-
Monitor Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid/oil is now ready for crystallization via Protocol 1.
Section 4: Understanding the Molecular Basis of Crystallization Challenges
An expert approach requires understanding why these problems occur. The unique structure of spiro[adamantane-2,2'-azetidine]-4'-one is the primary determinant of its crystallization behavior.
The Dueling Roles of the Adamantane and β-Lactam Moieties
The adamantane cage is exceptionally rigid and symmetrical, which can be an advantage for crystallization by reducing the entropic penalty of ordering.[16][17] However, its bulkiness can also lead to inefficient packing in the crystal lattice, creating voids that can trap solvent or leading to orientational disorder where the adamantane cage is not perfectly aligned throughout the crystal.[4]
Conversely, the β-lactam ring is a strained, polar functional group. While the polarity can aid in forming specific intermolecular interactions, the ring is susceptible to degradation via hydrolysis or alcoholysis, especially when heated in protic solvents.[18] This degradation introduces impurities during the crystallization process itself, complicating purification.
The diagram below illustrates how these molecular features influence the crystallization process.
Caption: Influence of molecular structure on crystallization challenges.
References
-
Filatov, M. A., et al. (2017). Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction. RSC Advances. Available at: [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Accessed Jan 24, 2026. Available at: [Link]
- Myerson, A. S. (Ed.). (2001).
-
Barrios, D. A., et al. (2021). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B. Available at: [Link]
-
Campbell, M. M., et al. (1986). The Formation and X-Ray Crystal Structures of Novel Spiro-aziridine-azetidinones from Thermal Reactions. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Pacheco-Sistiva, M. C., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Filatov, M. A., et al. (2020). Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction. RSC Advances. Available at: [Link]
- Patel, H., et al. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Trend in Scientific Research and Development.
- Schering Corporation. (2001). Process for the synthesis of azetidinones. U.S. Patent 6,207,822 B1.
-
Filatov, M. A., et al. (2017). Scheme 3 Staudinger synthesis of bis-aryl spiro[azetidine-2,3 0 -indoline]. ResearchGate. Available at: [Link]
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Accessed Jan 24, 2026. Available at: [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Accessed Jan 24, 2026. Available at: [Link]
- Al-Awar, R. S., et al. (1998). Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. Canadian Journal of Chemistry.
- Kareem, A. M., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impact Factor.
- Desai, K. R., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry.
-
Nichols, L. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
- Guion, T. (n.d.).
-
Lee, S. M., et al. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules. Available at: [Link]
- Landrie, C., & McQuade, L. (n.d.).
- University of Toronto. (n.d.).
- Barrios, D. A., et al. (2021). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B.
-
Kolocouris, N., et al. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Kalso, R. (2024). Recrystallization (chemistry). EBSCO Research Starters.
-
Zhang, Y., et al. (2024). Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. Molecules. Available at: [Link]
-
Ooshim, H., et al. (2021). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. Molecules. Available at: [Link]
-
Mettler Toledo. (n.d.). Reactive Crystallization of Beta-Lactam Antibiotics. Accessed Jan 24, 2026. Available at: [Link]
-
Wikipedia. (n.d.). Adamantane. Accessed Jan 24, 2026. Available at: [Link]
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Addressing purity concerns in bulk synthesis of adamantane beta-lactams
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the bulk synthesis of adamantane β-lactams. The unique physicochemical properties of the adamantane cage—its high lipophilicity, rigidity, and thermal stability—introduce specific challenges in achieving high purity on a large scale.[1][2] This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address these purity concerns directly.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific, common problems encountered during the synthesis and purification of adamantane β-lactams. The format is designed for quick problem identification and resolution.
Problem 1: Low Yield and Complex Mixture Post-Synthesis (Staudinger Reaction)
You've completed a Staudinger [2+2] cycloaddition between an adamantyl-imine and an in-situ generated ketene, but TLC/GC analysis of the crude product shows multiple spots/peaks, including significant amounts of unreacted imine and a low yield of the desired β-lactam.
-
Probable Cause A: Inefficient Ketene Generation. Ketenes are highly reactive and prone to polymerization if not immediately trapped by the imine.[3] In the common method of dehydrohalogenation of an acyl chloride with a tertiary amine, the reaction rate and stoichiometry are critical.
-
Solution A: Optimize Ketene Formation & Trapping.
-
Slow Addition: Add the acyl chloride solution dropwise to the reaction mixture containing the adamantyl-imine and the tertiary amine (e.g., triethylamine) at a low temperature (typically 0 °C or below). This maintains a low instantaneous concentration of the ketene, minimizing self-polymerization.
-
Base Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the tertiary amine to ensure complete dehydrohalogenation. However, a large excess can lead to side reactions.
-
Monitor Starting Material: Follow the disappearance of the acyl chloride by TLC or quench a small aliquot for GC analysis to confirm it has been consumed.
-
-
Probable Cause B: Imine Reactivity and Stability. The bulky adamantane group can sterically hinder the nitrogen's nucleophilic attack on the ketene.[4] Furthermore, the imine itself might not be completely stable under the reaction conditions.
-
Solution B: Enhance Imine Reactivity and Ensure Purity.
-
Imine Purity: Always use freshly prepared or purified imine. Impurities in the starting aldehyde/ketone or amine can lead to a cascade of side products.
-
Solvent Choice: The polarity of the solvent can influence the stability of the zwitterionic intermediate formed during the reaction.[5] Dichloromethane (DCM) or toluene are common choices. Experiment with different non-protic solvents to find the optimal medium.
-
Lewis Acid Catalysis: For less reactive systems, consider the addition of a catalytic amount of a Lewis acid to activate the imine, though this must be carefully optimized to avoid promoting side reactions.
-
-
Probable Cause C: Poor Diastereoselectivity. The Staudinger reaction can produce both cis and trans diastereomers.[6] The ratio is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions.[7] This can result in a difficult-to-separate mixture that appears "impure."
-
Solution C: Control Stereochemistry.
-
Temperature Control: Lower reaction temperatures often favor the formation of the kinetic product, which is typically the cis-β-lactam.[5]
-
Substituent Effects: Be aware that electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor cis formation.[5] While not always easy to change, this knowledge is crucial for interpreting your results.
-
Characterize the Mixture: Before extensive purification attempts, use ¹H NMR on the crude product to determine the diastereomeric ratio (dr). This will inform your purification strategy.
-
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Your crude adamantane β-lactam is of reasonable purity, but attempts at recrystallization result in an intractable oil or an amorphous solid instead of clean crystals.
-
Probable Cause A: High Lipophilicity and Residual Impurities. The adamantane cage imparts high lipophilicity, making the product highly soluble in many common nonpolar organic solvents.[1] Even small amounts of structurally similar impurities can act as "crystallization inhibitors."
-
Solution A: Strategic Solvent Selection and Seeding.
-
Solvent System Screening: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Due to the lipophilic nature, single nonpolar solvents like hexane may not work.
-
Employ a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., DCM, ethyl acetate, or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, pentane, or methanol) dropwise until persistent turbidity is observed. Re-heat gently until the solution is clear again, then allow it to cool slowly.[8]
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution as it cools to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Probable Cause B: Rapid Cooling. Cooling the solution too quickly, for example by plunging it directly into an ice bath, can cause the product to precipitate out of solution as an amorphous solid or oil rather than forming an ordered crystal lattice.
-
Solution B: Controlled, Slow Cooling.
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary.
-
Once at room temperature, transfer the flask to a refrigerator (4 °C).
-
Only after several hours or overnight should you move it to a freezer (-20 °C) to maximize recovery.
-
| Table 1: Recommended Starting Solvent Systems for Recrystallization | |
| Good Solvent (for dissolution) | Anti-Solvent (for precipitation) |
| Dichloromethane (DCM) | n-Hexane or n-Pentane |
| Ethyl Acetate | n-Hexane |
| Acetone | Methanol or Water[8] |
| Tetrahydrofuran (THF) | n-Hexane or Water |
| Isopropanol | Water |
Problem 3: Poor Separation During Column Chromatography
You are attempting to purify your product using silica gel column chromatography, but the desired product co-elutes with a major impurity, resulting in broad peaks and mixed fractions.
-
Probable Cause A: Inappropriate Mobile Phase Polarity. The high lipophilicity of adamantane derivatives means they have a strong affinity for nonpolar mobile phases and weak affinity for the polar silica gel stationary phase, causing them to elute quickly (high Rf value). If impurities are also nonpolar, separation is difficult.
-
Solution A: Fine-Tune the Mobile Phase.
-
Start with Low Polarity: Begin with a very nonpolar mobile phase, such as pure hexane or a high hexane-to-ethyl acetate ratio (e.g., 98:2).
-
Gradual Polarity Increase: Use a gradient elution or test multiple isocratic (constant composition) mobile phases with very small, incremental increases in the polar component (e.g., from 2% ethyl acetate to 3%, then 4%).
-
Alternative Solvents: Sometimes, substituting ethyl acetate with DCM or diethyl ether can alter the selectivity and improve separation.
-
TLC is Key: Before running a column, always find a TLC solvent system that gives good separation and an Rf value for your desired product between 0.2 and 0.4.[9]
-
-
Probable Cause B: Column Overloading. Applying too much crude material to the column relative to the amount of silica gel will exceed the column's separation capacity.
-
Solution B: Adhere to Proper Loading Ratios.
-
Mass Ratio: Use a silica-to-crude-material mass ratio of at least 30:1 for moderately difficult separations, and 50:1 or even 100:1 for very difficult separations.
-
Dry Loading: For compounds that are sparingly soluble in the mobile phase, consider "dry loading." Dissolve the crude material in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Staudinger reaction for β-lactam synthesis?
A1: The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine.[6] The reaction proceeds through a stepwise mechanism. First, the imine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[5] The stereochemical outcome (cis vs. trans) is determined by the competition between this ring closure and the potential for bond rotation in the intermediate.[7]
Q2: My final product looks clean by ¹H NMR, but the melting point is broad. What could be the issue?
A2: A broad melting point is a classic sign of impurity, even if it's not obvious by routine ¹H NMR. Possible causes include:
-
Diastereomers: If your synthesis produced a mixture of cis and trans isomers that you failed to separate, the mixture will melt over a wider and lower range than either pure isomer. Co-elution during chromatography is common for these isomers.
-
Polymorphism: Adamantane derivatives can sometimes crystallize in different forms (polymorphs), which have different melting points. The presence of multiple polymorphs can lead to a broad melting range.
-
Residual Solvent: Even small amounts of trapped solvent from recrystallization can depress and broaden the melting point. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
Q3: Are there alternatives to the Staudinger reaction for synthesizing adamantane β-lactams?
A3: Yes, while the Staudinger reaction is a workhorse, other methods exist for β-lactam synthesis and could be adapted.[10] One notable alternative is the alkene-isocyanate cycloaddition .[11][12] This would involve reacting an adamantyl-substituted alkene with an isocyanate (e.g., chlorosulfonyl isocyanate followed by reduction). The feasibility of this route would depend heavily on the availability and stability of the required adamantyl-alkene precursor. Another approach is the Kinugasa reaction, which involves the cycloaddition of a nitrone with a copper acetylide.[13]
Q4: What is the best general workflow for synthesizing and purifying these compounds in bulk?
A4: A robust, scalable workflow emphasizes purity at each stage to avoid costly and difficult purification of the final product.
Q5: How do I choose between recrystallization and column chromatography for bulk purification?
A5: The choice depends on both the impurity profile and the scale of your synthesis.
-
Recrystallization is generally preferred for bulk purification (>100 g scale) if a suitable solvent system can be found.[8] It is more cost-effective, less labor-intensive, and generates less solvent waste than chromatography. It is most effective when the impurities have significantly different solubility profiles from the product.
-
Column Chromatography is the method of choice when impurities are structurally very similar to the product (e.g., diastereomers) and cannot be removed by recrystallization. While highly effective, it is more expensive and time-consuming at a large scale due to the cost of silica gel and large volumes of solvent required. It is often used as a final polishing step for smaller quantities of high-purity material.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., DCM). Use a capillary tube to spot the solution onto the baseline of the TLC plate. Also spot the starting imine as a reference.
-
Elution: Place the plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[14] If the compounds are not UV-active, use a chemical stain like potassium permanganate.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The Rf (retention factor) value helps in developing a method for column chromatography.
Protocol 2: General Procedure for Bulk Recrystallization
-
Dissolution: In a large Erlenmeyer flask, add the crude adamantane β-lactam and the minimum volume of a "good" hot solvent required for complete dissolution.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated flask to remove them.
-
Crystallization: Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Crystal formation should occur. For enhanced recovery, place the flask in an ice bath or refrigerator after it has reached room temperature.[8]
-
Isolation: Collect the crystals by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent or a cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and run HPLC/GC to confirm purity.
References
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-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Publishing. Available at: [Link]
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Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
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Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Available at: [Link]
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Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PubMed. Available at: [Link]
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(PDF) Synthesis of Adamantane-Based Betaine and Quaternary Ammonium Surfactants. Available at: [Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. Available at: [Link]
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Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC. Available at: [Link]
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How can I purified Beta-lactam receptor by affinity chromatography? - ResearchGate. Available at: [Link]
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Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - RSC Publishing. Available at: [Link]
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Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed. Available at: [Link]
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Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC - NIH. Available at: [Link]
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Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - ResearchGate. Available at: [Link]
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SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION Tadashi ------ S. Available at: [Link]
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Chemoenzymatic Preparation of Enantiopure Homoadamantyl β‐Amino Acid and β‐Lactam Derivatives - ResearchGate. Available at: [Link]
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Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | Request PDF - ResearchGate. Available at: [Link]
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Protective Groups - Organic Chemistry Portal. Available at: [Link]
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Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Request PDF - ResearchGate. Available at: [Link]
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Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Available at: [Link]
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Protecting Groups - Organic Synthesis. Available at: [Link]
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Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC. Available at: [Link]
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Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Available at: [Link]
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Protecting Groups List - SynArchive. Available at: [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. Available at: [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available at: [Link]
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Practical guide for evaluation and management of beta-lactam allergy: position statement from the Canadian Society of Allergy and Clinical Immunology - PMC. Available at: [Link]
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Staudinger Synthesis - Organic Chemistry Portal. Available at: [Link]
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Staudinger synthesis - Wikipedia. Available at: [Link]
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Synthesis of β-Lactams - Encyclopedia.pub. Available at: [Link]
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Beta-lactam allergy | Johns Hopkins ABX Guide. Available at: [Link]
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Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics | AWMF. Available at: [Link]
-
Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets - PubMed. Available at: [Link]
-
Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed. Available at: [Link]
-
Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers | Macromolecules - ACS Publications. Available at: [Link]
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β-Lactam synthesis - Organic Chemistry Portal. Available at: [Link]
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Guidance for Managing Patients with Allergies to β-LactamAntibiotics Other than Penicillins - UNMC. Available at: [Link]
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Validation & Comparative
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of Adamantane Spiro-Lactams
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel bioactive molecules is a cornerstone of innovation. Among the myriad of complex scaffolds, adamantane spiro-lactams represent a class of compounds with significant therapeutic potential, owing to the unique combination of the rigid, lipophilic adamantane cage and the versatile lactam ring.[1][2] Understanding the mass spectrometric behavior of these molecules is paramount for their unambiguous identification, characterization, and quality control.
This guide provides an in-depth technical comparison of the fragmentation patterns of adamantane spiro-lactams under different ionization techniques, drawing upon established principles of mass spectrometry and experimental data from related structures. We will explore the causal relationships behind fragmentation pathways, offering insights to guide your analytical strategies.
The Dichotomy of Ionization: EI vs. ESI
The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For adamantane spiro-lactams, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).[3][4]
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] This provides a detailed fingerprint of the molecule's structure, which is highly reproducible and valuable for library matching.[3] However, the molecular ion may be weak or absent, making it challenging to determine the molecular weight.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[5][6] This is ideal for determining the molecular weight of the parent compound.[5] To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[6]
The selection between EI and ESI will depend on the analytical goal: EI for detailed structural fingerprinting and ESI for molecular weight determination and controlled fragmentation studies.
Deciphering the Fragments: A Tale of Two Moieties
The fragmentation of adamantane spiro-lactams is a fascinating interplay between the robust adamantane core and the more labile lactam ring. The resulting mass spectrum is a composite of fragments originating from each of these structural domains.
The Adamantane Cage: A Stable Fortress with Predictable Exits
Under electron ionization, the adamantane cage is remarkably stable. The initial ionization often occurs at a bridgehead position, leading to the loss of a hydrogen atom.[7][8] Subsequent fragmentation is characterized by the formation of stable, even-electron carbocations, often involving rearrangements to form aromatic species.[9]
Key diagnostic fragments for the adamantane moiety include:
-
Loss of alkyl radicals: Cleavage of C-C bonds within the cage can lead to the loss of various alkyl radicals, such as C₂H₅, C₃H₇, and C₄H₉.
-
Formation of aromatic ions: Rearrangements can lead to the formation of highly stable aromatic ions, such as the tropylium ion (m/z 91) and other substituted aromatic cations.[7][9]
The presence of substituents on the adamantane ring will influence the fragmentation pathways, often directing cleavage to specific bonds.[10]
The Lactam Ring: Prone to Predictable Cleavage
The lactam ring, particularly the common β-lactam and γ-lactam variants, exhibits characteristic fragmentation patterns.[11][12] Under both EI and ESI-MS/MS, the primary fragmentation event is often the cleavage of the four- or five-membered ring.
Common fragmentation pathways for the lactam moiety include:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides.
-
Ring-opening: The lactam ring can open to form an acyclic ion, which can then undergo further fragmentation.
-
Loss of CO: Decarbonylation is a frequent fragmentation pathway for cyclic ketones and lactams.[5]
-
McLafferty Rearrangement: If an appropriate γ-hydrogen is present on a substituent, a McLafferty rearrangement can occur.
The nature of the substituent on the lactam nitrogen will significantly influence the fragmentation, often leading to charge-remote fragmentations.[13]
The Spiro-Junction: A Point of Contention
The spirocyclic nature of these molecules introduces an additional layer of complexity. The fragmentation at the spiro-junction can proceed through several pathways, often influenced by the relative stability of the resulting radical and carbocation. The fragmentation of spiro compounds is a subject of ongoing research, but some general principles can be applied.
Comparative Fragmentation Patterns: A Hypothetical Analysis
Let us consider a hypothetical adamantane spiro-γ-lactam to illustrate the expected fragmentation patterns under EI and ESI-MS/MS.
| Ionization | Expected Key Fragments | Interpretation |
| EI | Molecular Ion (M⁺), [M-H]⁺, [M-C₂H₅]⁺, [M-C₃H₇]⁺, m/z 135, m/z 91 | Loss of hydrogen and alkyl fragments from the adamantane cage. The ion at m/z 135 is a characteristic adamantyl cation. The tropylium ion at m/z 91 indicates rearrangement to an aromatic structure. |
| [M-CO]⁺, [M-Lactam Ring]⁺ | Fragmentation of the lactam ring through decarbonylation or complete excision. | |
| ESI-MS/MS | [M+H]⁺ (precursor ion) | Protonated molecule, used for molecular weight determination. |
| [M+H - H₂O]⁺ | Loss of water, common for compounds with a hydroxyl group or from the lactam itself. | |
| [M+H - CO]⁺ | Decarbonylation of the protonated lactam ring. | |
| Fragments from lactam ring cleavage | Cleavage of the C-N and C-C bonds of the lactam ring. |
Experimental Protocols: A Practical Guide
Reproducible and reliable data are the bedrock of scientific integrity. The following are detailed, step-by-step methodologies for the analysis of adamantane spiro-lactams.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
GC-MS is the preferred method for EI analysis of these relatively volatile and thermally stable compounds.[14]
Sample Preparation:
-
Dissolve the adamantane spiro-lactam in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10 µg/mL.[15]
-
Ensure the sample is free of non-volatile materials by filtering if necessary.
-
For compounds with polar functional groups that may cause peak tailing, derivatization (e.g., silylation) can be employed to increase volatility and improve chromatographic performance.[14][16]
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[14]
-
Injector: Splitless mode at a temperature sufficient for complete vaporization without thermal degradation (e.g., 280°C).[14]
-
Oven Temperature Program: An appropriate temperature ramp is crucial for good separation. A typical program might be: initial temperature of 60°C (hold for 2 min), ramp to 300°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.[14]
-
Acquisition Mode: Full scan mode (e.g., m/z 40-500) for qualitative analysis and identification of unknown fragmentation patterns. Selected Ion Monitoring (SIM) mode can be used for targeted analysis and quantification to enhance sensitivity.[14]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Caption: Workflow for GC-MS analysis of adamantane spiro-lactams.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
For less volatile or thermally labile adamantane spiro-lactams, or when molecular weight information is the primary goal, LC-MS/MS with ESI is the method of choice.[17][18]
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used. A typical gradient could be: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Acquisition: Full scan mode to identify the protonated molecule [M+H]⁺.
-
MS2 Acquisition (CID): Product ion scan of the selected [M+H]⁺ ion. The collision energy should be optimized for each compound to achieve optimal fragmentation (typically in the range of 10-40 eV).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Sources
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- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
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The Next Generation of Adamantane Antivirals: A Comparative Analysis of Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione Derivatives and Amantadine
In the ongoing battle against viral infections, the adamantane family of antivirals has a storied history. Amantadine, the progenitor of this class, was a first-line defense against influenza A for decades. However, the emergence of widespread resistance has largely relegated it to the annals of antiviral history. This has spurred a new wave of research into novel adamantane derivatives that can overcome these limitations. Among the most promising of these are spiro-adamantane compounds, particularly those incorporating a spiro[adamantane-2,4'-imidazolidine]-2',5'-dione (spiro-hydantoin) scaffold.
This guide provides a comprehensive comparison of the antiviral activity of these emerging spiro-adamantane derivatives against the classical adamantane antiviral, amantadine. We will delve into their mechanisms of action, comparative efficacy based on available in vitro data, and the experimental protocols used to evaluate their performance. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of next-generation adamantane antivirals.
A Tale of Two Adamantanes: Chemical Structures and Rationale
Amantadine is a simple, highly symmetrical molecule characterized by a tricyclic adamantane cage with a primary amino group. This lipophilic cage structure is crucial for its interaction with the viral M2 proton channel.[1]
Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione derivatives represent a significant evolution of the adamantane pharmacophore. By introducing a spirocyclic hydantoin (imidazolidine-2,4-dione) ring at the 2-position of the adamantane core, these compounds offer a more complex and rigid three-dimensional structure. This design strategy aims to enhance binding affinity to the viral target and potentially overcome the resistance mutations that have plagued amantadine.[2][3]
Mechanism of Action: Targeting the M2 Proton Channel and Beyond
Amantadine's antiviral activity is primarily attributed to its inhibition of the influenza A virus M2 proton channel.[4] This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, amantadine prevents the influx of protons into the viral particle, which in turn inhibits the release of the viral genome into the cytoplasm and halts viral replication.[5]
The proposed mechanism of action for many spiro-adamantane derivatives also centers on the M2 proton channel.[6] However, their more elaborate structure may allow for different binding modes and interactions within the channel, potentially enabling them to inhibit amantadine-resistant strains.[7] Some studies suggest that certain spiro-adamantane analogs can also interfere with other stages of the viral life cycle, such as viral entry and assembly.[8]
Figure 1: Comparative mechanism of action of amantadine and spiro-adamantane derivatives.
Comparative Antiviral Activity: A Look at the In Vitro Data
While direct comparative studies of spiro[adamantane-2,4'-imidazolidine]-2',5'-dione against amantadine are limited in publicly available literature, data from other spiro-adamantane derivatives and amino acid conjugates of adamantane provide valuable insights into the potential of this class of compounds. The following table summarizes available in vitro data for amantadine and related derivatives against influenza A virus.
| Compound | Virus Strain | 50% Inhibitory Concentration (IC50) | 50% Cytotoxic Concentration (CC50) in MDCK cells | Selectivity Index (SI = CC50/IC50) | Reference |
| Amantadine | Influenza A/H3N2 | 12.5 µg/mL | > 100 µg/mL | > 8 | [9] |
| Rimantadine | Influenza A/H3N2 | 10.0 µg/mL | > 100 µg/mL | > 10 | [9] |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 µg/mL | > 100 µg/mL | > 13.3 | [9] |
| Spiro[pyrrolidine-2,2'-adamantane] derivative (AK13) | Influenza A (WT) | More potent than amantadine | Not specified | Not specified | [10] |
| 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate | Influenza A (1957 Asian strains) | High activity | Not specified | Not specified | [11][12] |
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: Evaluating Antiviral Efficacy
The in vitro antiviral activity of adamantane derivatives is typically assessed using cell-based assays that measure the inhibition of viral replication. The plaque reduction assay and the cytopathic effect (CPE) inhibition assay are two of the most common methods.[9]
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.
Methodology:
-
Cell Seeding: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a dilution of influenza A virus calculated to produce a countable number of plaques.
-
Incubation: The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., agarose) and serial dilutions of the test compound.
-
Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques (clear zones of cell death) are counted.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.[9]
Figure 2: Workflow for a plaque reduction assay.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Methodology:
-
Cell Seeding: MDCK cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.[9][13]
Conclusion: The Promise of Spiro-Adamantane Derivatives
While amantadine's clinical utility against influenza A has waned due to resistance, its adamantane scaffold continues to be a valuable platform for the development of new antiviral agents. Spiro-adamantane derivatives, including the spiro[adamantane-2,4'-imidazolidine]-2',5'-dione class, represent a promising strategy to overcome the limitations of the first-generation adamantanes. The available data on related spiro-adamantane compounds suggest that this structural modification can lead to enhanced antiviral potency.
Further research, including direct head-to-head comparative studies and evaluation against a broader panel of amantadine-resistant influenza A strains, is necessary to fully elucidate the therapeutic potential of spiro[adamantane-2,4'-imidazolidine]-2',5'-dione and other novel spiro-adamantane derivatives. These investigations will be critical in determining whether this new generation of adamantane antivirals can reclaim a prominent role in the management of influenza.
References
- Zaravinos, A. (2018).
- BenchChem. (2025).
- Lin, T. I., Heider, H., & Schroeder, C. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. PubMed.
- ResearchGate. (n.d.). The structures of the anti-influenza A drugs amantadine and rimantadine.
- Wang, J., et al. (2013).
- Tietjen, I., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance. bioRxiv.
- Kolocouris, A., et al. (n.d.). Influence of an Additional Amino Group on the Potency of Aminoadamantanes Against Influenza Virus A. II – Synthesis of Spiropiperazines and In-Vitro Activity Against Influenza A H3N2 Virus. PMC.
- Handzlik, J., et al. (2021). An insight into the structure of 5-spiro aromatic derivatives of imidazolidine-2,4-dione, a new group of very potent inhibitors of tumor multidrug resistance in T-lymphoma cells. PubMed.
- Beilstein Archives. (2019). Synthesis and cytotoxicity of novel oxindoles dispiro derivatives with thiohydantoin and adamantane fragments. Beilstein Archives.
- Hong, M. (n.d.).
- ALS. (2018). Toward a Blueprint for Anti-influenza Drugs. ALS.
- Tijsma, A., et al. (2016). Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. PubMed.
- Mathur, A., Beare, A. S., & Reed, S. E. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Journal of Antimicrobial Chemotherapy.
- MDPI. (2025).
- Pinto, L. H., et al. (n.d.).
- Mathur, A., Beare, A. S., & Reed, S. E. (1973). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. PubMed.
- Zoidis, G., et al. (2023). Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity. MDPI.
- Barabash, V. A., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. PubMed.
- Kolocouris, N., et al. (1994).
- Shibnev, V. A., et al. (2020). [Adamantan Derivatives Capable of Inhibiting the Reproduction of a Rimantadine Resistant Strain of Influenza A(H1N1)pdm09 Virus (Influenza A Virus, Alphainfluenzavirus, Orthomyxoviridae)]. PubMed.
- Kumar, B. S., et al. (n.d.). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. PMC.
- Prakash, S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)
- MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- MDPI. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. MDPI.
- Lundahl, K., et al. (1972). Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. PubMed.
- Hes, R. V., et al. (n.d.). Synthesis and antiviral activities of adamantane spiro compounds. 2.
- MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- Šmit, B., & Pavlović, D. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
- Acta Naturae. (n.d.). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.
- ResearchGate. (2026). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
- Abdulrahman, M. A., et al. (2018). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
- Navarrete-Vazquez, G., et al. (n.d.).
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Technical Guide: Validating Purity of Spiro[adamantane-2,2'-azetidine]-4'-one via HPLC
Executive Summary
Validating the purity of spiro[adamantane-2,2'-azetidine]-4'-one presents a distinct analytical paradox. The molecule combines a highly lipophilic, UV-transparent adamantane cage with a polar, hydrolytically sensitive azetidin-2-one (
This guide compares three analytical workflows—Low-Wavelength UV , Charged Aerosol Detection (CAD) , and LC-MS —to establish a robust, self-validating purity protocol.
Part 1: The Analytical Challenge
The structural dichotomy of spiro[adamantane-2,2'-azetidine]-4'-one dictates the analytical strategy.
-
Chromophore Deficiency: The adamantane cage is spectroscopically silent in the UV-Vis range. The only absorbable moiety is the amide bond of the azetidinone, which requires detection at 200–210 nm . At this wavelength, solvent cut-offs (acetonitrile/methanol) and buffer noise drastically reduce signal-to-noise ratios (S/N).
-
Steric & Hydrolytic Instability: The spiro-fusion at the 2-position creates steric strain. While adamantane is robust, the
-lactam ring is susceptible to hydrolysis, particularly in high pH (>8) or highly acidic (<2) mobile phases, converting the analyte into its corresponding -amino acid impurity during the run.
Decision Matrix: Selecting the Right Detector
Figure 1: Decision matrix for selecting the detection method based on the adamantane scaffold's properties.
Part 2: Method Comparison & Performance Data
The following table contrasts the performance of the three primary methodologies for this specific spiro-compound.
| Feature | Method A: UV-Vis (205 nm) | Method B: Charged Aerosol (CAD) | Method C: LC-MS (ESI+) |
| Principle | Amide bond absorption | Universal particle detection | Mass-to-charge ratio |
| Adamantane Detection | Poor. Misses non-carbonyl impurities. | Excellent. Detects all non-volatiles. | Good. Depends on ionization efficiency. |
| Linearity ( | 0.980 (Baseline drift issues) | >0.995 (Quadratic fit often needed) | 0.990 (Matrix effects possible) |
| LOD (Limit of Detection) | ~5–10 µg/mL | ~0.1–0.5 µg/mL | <0.01 µg/mL |
| Stability Risk | Low (Standard buffers) | Low (Volatile buffers required) | Low (Volatile buffers required) |
| Primary Use Case | Rough reaction monitoring | Final Purity Validation (Gold Standard) | Impurity Identification |
Expert Insight: For purity validation, Method B (CAD) is superior. UV detection at 205 nm is deceptive; it will show the main peak (azetidinone) but often fails to detect synthetic precursors (like adamantanone derivatives) that lack the amide bond, leading to a false "100% purity" report.
Part 3: Recommended Experimental Protocol (Method B - CAD)
This protocol utilizes Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) to ensure all non-volatile impurities are quantified.[1]
Reagents & Mobile Phase
-
Solvent A: Water (Milli-Q grade) + 10 mM Ammonium Acetate (pH 4.5).
-
Why: Ammonium acetate is volatile (required for CAD) and buffers the solution to prevent
-lactam hydrolysis.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why: Acetonitrile has lower viscosity than methanol, preventing backpressure issues with the adamantane-friendly columns.
-
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
-
Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Improves mass transfer for bulky spiro-compounds).
-
Detector (CAD): Evaporation Temp 35°C; Power Function 1.0 (or optimized for linearity).
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 30 | Equilibration |
| 2.0 | 30 | Isocratic Hold (Elute polar degradation products) |
| 15.0 | 95 | Linear Gradient (Elute Spiro-compound) |
| 20.0 | 95 | Wash (Remove dimeric adamantane impurities) |
| 20.1 | 30 | Re-equilibration |
Degradation Pathway & Impurity Markers
You must validate that your method separates the parent compound from its primary hydrolysis product.
Figure 2: The primary degradation pathway. The open-ring impurity is more polar and will elute earlier (approx. 2-5 min) in the Reverse Phase gradient.
Part 4: Validation Criteria (Self-Validating System)
To ensure the method is reliable, perform the following "System Suitability Tests" (SST) before every run:
-
Blank Injection: Inject pure diluent.
-
Pass Criteria: No peaks >0.1% of target area at the retention time of the spiro-compound. (Crucial for CAD, which detects non-volatile solvent residues).
-
-
Sensitivity Check (S/N): Inject a 0.05% standard.
-
Pass Criteria: Signal-to-Noise ratio > 10.
-
-
Resolution (Rs):
-
If the "open ring" impurity is not available, induce degradation by adding 0.1 N NaOH to a sample aliquot for 1 hour, neutralize, and inject.
-
Pass Criteria: Resolution between Parent and Degradant > 2.0.
-
References
-
Reach Separations. (2025). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12265159, Spiro[adamantane-2,2'-azetidine]. Retrieved from
-
Grygorenko, O. O., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie, via NIH. Retrieved from
-
BenchChem. (2025).[3] Stability of (2R)-2-Ethynylazetidine in different solvents and pH. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Spiro[adamantane-2,2'-azetidine]-4'-one
For researchers engaged in the innovative fields of drug discovery and materials science, the synthesis and handling of novel compounds like spiro[adamantane-2,2'-azetidine]-4'-one are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of spiro[adamantane-2,2'-azetidine]-4'-one, grounded in established safety principles and regulatory standards. As no specific Safety Data Sheet (SDS) is readily available for this unique compound, we will adopt a conservative approach, inferring potential hazards from its constituent moieties: the adamantane cage and the azetidinone ring.
Hazard Characterization: A Precautionary Approach
The fundamental principle of chemical disposal is to understand the risks. Spiro[adamantane-2,2'-azetidine]-4'-one is a complex molecule, and its hazards should be inferred from its structural components.
-
Adamantane Moiety : Adamantane and its derivatives are typically crystalline solids.[1] While adamantane itself has low toxicity, some derivatives are known to cause skin and eye irritation, and certain functionalized adamantanes can be harmful to aquatic life.[1]
-
Azetidinone Moiety : The azetidinone (β-lactam) ring is a feature of many bioactive compounds. Related compounds like 2-azetidinone are classified as corrosive solids.[2][3] Upon combustion, nitrogen-containing heterocycles can produce hazardous nitrogen oxides (NOx).[4]
Given these properties, spiro[adamantane-2,2'-azetidine]-4'-one must be treated as a hazardous chemical waste . This classification is the most critical step, dictating all subsequent handling and disposal procedures in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
| Inferred Hazard | Basis and Rationale | Source |
| Skin/Eye Irritant | Adamantane derivatives are known irritants. The azetidinone ring can be corrosive. | [1][2][3] |
| Aquatic Toxicity | Some adamantane derivatives are harmful to aquatic life with long-lasting effects. | [1] |
| Corrosivity | Based on the properties of 2-azetidinone, the compound should be handled as potentially corrosive. | [2][3] |
| Toxicity | The EPA classifies waste as toxic if it contains certain listed chemicals. Lacking specific data, a conservative assumption of toxicity is warranted. |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the waste, ensuring personal safety is paramount. Adherence to standard laboratory safety protocols is essential to prevent exposure.[5][6]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[2]
-
Skin Protection : An acid-resistant apron and a lab coat are required. Handle the material with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of immediately if contaminated.[2][6]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
General Hygiene : Wash hands thoroughly after handling the waste and before leaving the laboratory.[2][5] Do not eat, drink, or apply cosmetics in the laboratory.[5][7]
Step-by-Step Disposal Protocol
The disposal of spiro[adamantane-2,2'-azetidine]-4'-one must be systematic and documented, following the "cradle-to-grave" management principle for hazardous waste.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing spiro[adamantane-2,2'-azetidine]-4'-one. Keep it separate from all other chemical waste streams to prevent unknown and potentially hazardous reactions.[8][9] This includes solids, contaminated labware (pipette tips, vials), and solutions.
Step 2: Container Selection and Management
Collect the waste in an appropriate container that is:
-
Compatible : Use a high-density polyethylene (HDPE) or glass container that will not react with the waste.
-
Secure : The container must have a tight-fitting screw cap to prevent leaks or spills.[9]
-
Vented (if necessary) : If there is any potential for gas evolution, a vented cap may be required. However, for a stable solid, this is unlikely.
-
Clean and Dry : Ensure the container is clean and dry before adding waste. Containers must be kept closed unless waste is actively being added.[9] Do not overfill; leave at least 10% of headspace to allow for expansion.[1]
Step 3: Accurate Labeling
Proper labeling is a critical regulatory requirement. The label must be durable, legible, and clearly visible on the container. Affix the label before adding any waste.
Required Label Information:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "spiro[adamantane-2,2'-azetidine]-4'-one" .
-
A clear statement of the known or inferred hazards (e.g., "Irritant, Potentially Corrosive, Environmental Hazard" ).[1]
-
The date of waste accumulation (the date the first drop of waste was added to the container).[1]
Step 4: Waste Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[1][9]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Ensure the storage area is away from ignition sources and incompatible materials.[8]
Step 5: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of this chemical waste through standard trash or down the drain.[8]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials through a licensed waste disposal company.[2][8] This typically involves high-temperature incineration with appropriate scrubbers to handle potential NOx emissions.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of spiro[adamantane-2,2'-azetidine]-4'-one.
Caption: Workflow for the safe disposal of spiro[adamantane-2,2'-azetidine]-4'-one.
Spill and Exposure Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response[9]
-
Evacuate : Clear all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated; if the spill is significant, evacuate the lab.
-
Contain : Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels or sawdust.
-
Collect : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
Exposure Response[3][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible management of spiro[adamantane-2,2'-azetidine]-4'-one waste, upholding their commitment to laboratory safety and regulatory compliance.
References
- Benchchem. (n.d.). Navigating the Disposal of 1,3-Bis(4-methylphenyl)adamantane: A Guide for Laboratory Professionals.
- ChemicalBook. (2025, February 1). 2-Azetidinone - Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2010, October 27). SAFETY DATA SHEET - 2-Azetidinone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone.
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
-
University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Roskilde University. (n.d.). Laboratory Safety in Chemistry and Biology. Retrieved from [Link]
Sources
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- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling spiro[adamantane-2,2'-azetidine]-4'-one
The following guide is structured to serve as an authoritative operational protocol for researchers handling spiro[adamantane-2,2'-azetidine]-4'-one . It synthesizes chemical safety principles with specific structure-activity relationship (SAR) insights to provide a robust safety framework.
Executive Safety Summary
Spiro[adamantane-2,2'-azetidine]-4'-one is a pharmacologically privileged scaffold combining a lipophilic adamantane cage with a reactive
While specific Safety Data Sheets (SDS) for this research intermediate may be limited, you must treat this compound as a High-Potency Sensitizer (Band 3/4) based on its pharmacophore:
-
Sensitization Risk: The
-lactam moiety is a structural alert for respiratory and skin sensitization (anaphylaxis potential), similar to penicillins. -
Bioavailability: The adamantane group significantly enhances lipophilicity and membrane permeability, potentially increasing systemic absorption of the reactive warhead upon skin contact.
Immediate Directive: Do not handle on an open bench. All solid handling requires a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
Compound Intelligence & Risk Assessment
To handle this compound safely, one must understand the why behind the hazards.
| Structural Feature | Hazard Implication | Operational Countermeasure |
| Acylating Agent: Can react with serine residues in proteins, creating hapten-protein conjugates that trigger immune sensitization. | Strict Inhalation Control: Zero tolerance for dust generation. HEPA filtration required. | |
| Adamantane Cage | Lipophilicity Booster: Facilitates transport across the blood-brain barrier and skin layers. Increases the "effective dose" of exposure. | Enhanced Dermal Protection: Standard nitrile gloves may be insufficient. Double-gloving or laminate gloves recommended. |
| Spiro-Fusion | Ring Strain: The spiro-linkage may increase ring strain, potentially making the lactam more reactive toward nucleophiles (biological targets) than standard lactams. | Cold Storage: Store at -20°C to prevent spontaneous degradation or ring-opening polymerization. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling solid powder or concentrated solutions (>10 mM).
Tier 1: Standard Handling (Closed Vessels / Solutions)
For handling sealed vials or dilute solutions inside a fume hood.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to splash risk.
-
Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash.
-
Body: Lab coat (buttoned, wrist cuffs) + Long pants + Closed-toe shoes.
Tier 2: High-Risk Operations (Weighing / Solid Transfer)
For manipulating open powder, scraping vials, or cleaning spills.
-
Respiratory: If not working in a Class II Biological Safety Cabinet (BSC) or Powder Enclosure, use a PAPR (Powered Air Purifying Respirator) with HEPA cartridges or a fit-tested N95/P100 mask.
-
Hands: Silver Shield / Laminate gloves under outer nitrile gloves. Rationale: Adamantane derivatives can permeate nitrile; laminate provides a chemical barrier.
-
Body: Tyvek® sleeve covers or disposable gown over lab coat to prevent dust accumulation on fabric.
Operational Workflow: Safe Weighing & Transfer
This protocol uses a "wetting" technique to minimize airborne dust, the primary vector for sensitization.
Step 1: Preparation
-
Static Control: Adamantane derivatives are often static-prone crystalline solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."
-
Solvent Selection: Identify a solvent (typically DMSO or Dichloromethane) and have a pre-measured aliquot ready.
Step 2: The "Wet Transfer" Method
-
Place the tared receiving vial inside the balance enclosure.
-
Gently transfer the solid using a disposable antistatic spatula. Do not tap the spatula on the vial rim (generates aerosol).
-
Crucial Step: Immediately add the pre-measured solvent to the solid inside the vial before removing it from the balance.
-
Cap the vial tightly. Vortexing/sonication should occur inside the fume hood, not on the open bench.
Step 3: Decontamination
-
Wipe down the balance and surrounding area with a 10% Bleach or 1M NaOH wipe (see Section 5), followed by water and ethanol.
-
Dispose of the wipe in a solid hazardous waste bin sealed inside the hood.
Deactivation & Disposal Protocol
Standard incineration is preferred, but chemical deactivation is required for spill cleanup or liquid waste pretreatment. The
Deactivation Reagent: 1 M Sodium Hydroxide (NaOH).[1][2]
Protocol for Liquid Waste / Spills:
-
Ratio: Add 2 volumes of 1 M NaOH for every 1 volume of waste solution.
-
Time: Stir or let stand for >4 hours (overnight is preferred). The spiro-adamantane steric bulk may slow down the hydrolysis rate compared to simple penicillins.
-
Neutralization: Carefully neutralize with 1 M HCl to pH 6–8 before disposal into the aqueous waste stream (check local EHS regulations).
Visualized Safety Logic
Diagram 1: PPE Decision Tree
Caption: Logic flow for selecting appropriate PPE based on the physical state and containment level of the operation.
Diagram 2: Deactivation Mechanism Workflow
Caption: Chemical workflow for the alkaline hydrolysis of the beta-lactam ring for safe disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12265159, Spiro[adamantane-2,2'-azetidine]. Retrieved from [Link]
-
MDPI (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
